6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine
Description
The exact mass of the compound 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARUWJZORCBAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411738 | |
| Record name | 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26309-99-9 | |
| Record name | 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Properties of 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine, a valuable intermediate in medicinal chemistry and drug development.
Introduction
6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine, also known as 6-(chloromethyl)-1,4-benzodioxan, is a heterocyclic compound with the molecular formula C₉H₉ClO₂.[1] Its structure, featuring a 1,4-benzodioxan core with a reactive chloromethyl group, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The 1,4-benzodioxan moiety is a common scaffold in many pharmaceuticals, and the chloromethyl group serves as a key handle for introducing various functional groups and pharmacophores.
Physicochemical Properties
A summary of the key physicochemical properties of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 26309-99-9 | [2][3] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis
The primary route for the synthesis of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is the direct chloromethylation of 2,3-dihydrobenzo[b][4][5]dioxine. This electrophilic aromatic substitution introduces the chloromethyl group onto the benzene ring of the benzodioxan core.
A plausible synthetic pathway is illustrated below:
Caption: General reaction scheme for the synthesis of the target compound.
Experimental Protocol: Chloromethylation of 2,3-Dihydrobenzo[b][4][5]dioxine
Materials:
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
-
Dichloromethane (or other suitable solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydrobenzo[b][4][5]dioxine in a suitable solvent such as dichloromethane.
-
Add paraformaldehyde and a catalytic amount of anhydrous zinc chloride to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker containing ice water.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Data
Detailed experimental spectroscopic data for 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is not fully available in the public domain. However, based on the structure and data from related compounds, the expected spectral characteristics are as follows:
¹H NMR:
-
Aromatic protons: Signals in the range of 6.8-7.0 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
Chloromethyl protons (-CH₂Cl): A singlet around 4.5 ppm.
-
Dioxane ring protons (-OCH₂CH₂O-): A multiplet or two distinct signals for the two methylene groups in the range of 4.2-4.3 ppm.
¹³C NMR:
-
Aromatic carbons: Signals in the range of 115-145 ppm.
-
Chloromethyl carbon (-CH₂Cl): A signal around 45-50 ppm.
-
Dioxane ring carbons (-OCH₂CH₂O-): Signals around 64-65 ppm.
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
C-O-C stretching (ether): ~1050-1250 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
Applications in Drug Development
Derivatives of 1,4-benzodioxan are known to exhibit a wide range of biological activities. The introduction of a chloromethyl group at the 6-position of the benzodioxan ring provides a reactive site for the synthesis of various derivatives with potential therapeutic applications. While specific biological activities for 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine itself are not well-documented in the available literature, its utility as a synthetic intermediate is significant. It can be used to synthesize compounds targeting various receptors and enzymes.
The workflow for utilizing this compound in drug discovery is outlined below:
Caption: A simplified workflow for drug discovery using the title compound.
Conclusion
6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine is a key synthetic intermediate with significant potential in the field of drug discovery. While detailed experimental and biological data are somewhat limited in publicly accessible sources, the established reactivity of the chloromethyl group and the pharmacological importance of the benzodioxan scaffold underscore its value. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of compounds derived from this versatile building block.
References
- 1. 2-Chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proactivemr.com [proactivemr.com]
- 3. 26309-99-9|6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Characterization of 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of the synthetic intermediate, 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine. This document consolidates available physicochemical data, outlines a probable synthetic pathway, and discusses the potential utility of this compound in medicinal chemistry and drug development based on the activities of related benzodioxane derivatives. While specific biological data for the title compound is limited in publicly accessible literature, its structural motifs suggest potential applications as a versatile building block in the synthesis of pharmacologically active molecules.
Physicochemical and Spectroscopic Characterization
6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine, also known as 6-chloromethyl-1,4-benzodioxane, is a halogenated aromatic ether. Its core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a chloromethyl substituent at the 6-position.
Table 1: Physicochemical Properties of 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine
| Property | Value | Source |
| CAS Number | 26309-99-9 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₂ | [4] |
| Molecular Weight | 184.62 g/mol | - |
| Appearance | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
| Density | Not specified in available literature | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Spectroscopic Data:
-
¹H NMR: Expected signals would include peaks in the aromatic region (approximately 6.8-7.0 ppm) corresponding to the protons on the benzene ring, a singlet for the chloromethyl (-CH₂Cl) protons (around 4.5 ppm), and multiplets for the ethylene glycol-derived protons of the dioxane ring (around 4.2-4.3 ppm).
-
¹³C NMR: Aromatic carbons would appear in the range of 115-145 ppm. The chloromethyl carbon would likely resonate around 45 ppm, and the dioxane ring carbons would be expected in the 64-65 ppm region.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 184 and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for C-H stretching (aromatic and aliphatic), C-O-C stretching (ether linkages), and C-Cl stretching.
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is not explicitly available. However, a common and logical synthetic route would involve the chlorination of the corresponding alcohol, (2,3-dihydrobenzo[b][1][8]dioxin-6-yl)methanol. This transformation is typically achieved using a variety of chlorinating agents.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Chlorination of (2,3-dihydrobenzo[b][1][8]dioxin-6-yl)methanol
This protocol is a generalized procedure based on standard organic chemistry transformations and should be optimized and performed with appropriate safety precautions.
Materials:
-
Thionyl chloride (SOCl₂) or an alternative chlorinating agent (e.g., oxalyl chloride, phosphorus trichloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether, or toluene)
-
Pyridine (optional, as a scavenger for HCl byproduct)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,3-dihydrobenzo[b][1][8]dioxin-6-yl)methanol in the chosen anhydrous solvent.
-
Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) multiple times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
Workflow Diagram:
Caption: General workflow for the synthesis and purification.
Reactivity and Potential Applications in Drug Development
The primary reactive site of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is the chloromethyl group, which is a good electrophile. This makes the compound a valuable intermediate for introducing the 2,3-dihydrobenzo[b]dioxine moiety into larger molecules through nucleophilic substitution reactions.
Potential Reactions:
-
Ether Synthesis: Reaction with alcohols or phenols in the presence of a base to form ethers.
-
Amine Alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.
-
Esterification: Reaction with carboxylate salts to form esters.
-
Cyanation: Reaction with cyanide salts to introduce a nitrile group.
-
Formation of Grignard or Organolithium Reagents: While less common for benzylic chlorides, under specific conditions, it could be converted to an organometallic reagent.
The 2,3-dihydrobenzo[b]dioxine scaffold is present in a number of biologically active compounds. Derivatives of this heterocyclic system have been investigated for a range of pharmacological activities, including but not limited to, alpha-adrenergic blocking, anti-inflammatory, and antipsychotic effects. Therefore, 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine serves as a key building block for the synthesis of novel drug candidates.[9] For instance, it can be used to synthesize analogs of known drugs to explore structure-activity relationships (SAR).
Safety and Handling
A specific Safety Data Sheet (SDS) for 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is not widely available. However, based on its structure and the properties of similar compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: The toxicological properties have not been thoroughly investigated. As with any novel chemical, it should be treated as potentially hazardous. The related compound, 6-(bromomethyl)-2,3-dihydrobenzo[b][1][8]dioxine, is listed as causing serious eye irritation and being toxic to aquatic life with long-lasting effects.[8]
-
Reactivity: Avoid contact with strong oxidizing agents and strong bases. The compound may be moisture-sensitive.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While detailed characterization and biological data for the compound itself are sparse in the public domain, its chemical properties make it a versatile building block for the synthesis of a wide range of benzodioxane derivatives. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore the biological activities of its derivatives. This guide provides a foundational understanding for researchers and scientists working with this compound.
References
- 1. parchem.com [parchem.com]
- 2. 26309-99-9|6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine|BLD Pharm [bldpharm.com]
- 3. proactivemr.com [proactivemr.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | C9H9BrO2 | CID 11107128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine (CAS: 26309-99-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is a heterocyclic aromatic compound that serves as a valuable intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a reactive chloromethyl group appended to the stable 2,3-dihydrobenzo[b]dioxine scaffold, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly those with potential pharmacological activity. The benzodioxane moiety is present in numerous biologically active compounds, highlighting the importance of its derivatives in drug discovery and development.[1][2] This guide provides a comprehensive overview of the available technical information for 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine, including its synthesis, physicochemical properties, reactivity, and potential applications, with a focus on its role as a key pharmaceutical intermediate.[3]
Chemical Properties and Data
This section summarizes the key chemical identifiers and properties of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
| Property | Value | Source |
| CAS Number | 26309-99-9 | [4][5] |
| Molecular Formula | C₉H₉ClO₂ | [4] |
| Molecular Weight | 184.62 g/mol | [4] |
| IUPAC Name | 6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
| Synonyms | 6-Chloromethyl-2,3-dihydro-benzo[6]dioxine, 6-chloromethylbenzodioxane | [5] |
| Appearance | Not publicly available | |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| Solubility | Not publicly available | |
| Purity | Typically >95% (as per commercial suppliers) |
Synthesis and Experimental Protocols
-
Formation of the Benzodioxane Ring: The synthesis typically starts with a catechol derivative which undergoes cyclization with a suitable two-carbon electrophile, such as 1,2-dibromoethane or 1,2-dichloroethane, under basic conditions.[7]
-
Chloromethylation: The resulting 2,3-dihydrobenzo[b]dioxine can then be chloromethylated. A common method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride.
A potential synthetic pathway is outlined below:
Hypothetical Experimental Protocol:
Step 1: Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanol
-
To a solution of 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure, and the residue is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (2,3-dihydrobenzo[b]dioxin-6-yl)methanol, which can be purified by column chromatography if necessary.
Step 2: Synthesis of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine
-
(2,3-Dihydrobenzo[b]dioxin-6-yl)methanol (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane or diethyl ether.
-
The solution is cooled to 0 °C, and thionyl chloride (SOCl₂, 1.2 equivalents) is added dropwise with stirring. A small amount of a base like pyridine may be added to neutralize the HCl generated.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is carefully poured into ice-water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude product.
-
The crude 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine can be purified by column chromatography on silica gel.
Reactivity and Chemical Behavior
The reactivity of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is dominated by the chloromethyl group, which acts as a good electrophile in nucleophilic substitution reactions. The benzene ring, activated by the electron-donating ether oxygens, can also undergo electrophilic aromatic substitution, although the chloromethyl group can be sensitive to the reaction conditions.
The chloromethyl group is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity makes it a key synthon for introducing the 2,3-dihydrobenzo[b]dioxine-6-methyl moiety into larger molecules.
Applications in Drug Development and Research
The 2,3-dihydrobenzo[b]dioxine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] These compounds have shown a broad range of biological activities, including acting as antagonists at α-adrenergic and serotonin receptors.
6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine serves as a crucial intermediate for the synthesis of these more complex, pharmacologically active molecules.[3] The chloromethyl group provides a convenient handle for attaching the benzodioxane core to other molecular fragments through nucleophilic substitution reactions.
While specific examples of drug candidates synthesized directly from 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine are not widely reported in the public domain, the general importance of this structural motif suggests its utility in the exploration of new chemical entities targeting a variety of biological targets.
Safety and Handling
Detailed safety information for 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is limited. However, based on its structure as a chlorinated organic compound, appropriate safety precautions should be taken. It is advisable to handle this compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. While detailed public data on its synthesis and properties are scarce, its structural features and the known biological importance of the benzodioxane scaffold underscore its utility for the synthesis of novel compounds with potential therapeutic applications. Further research and publication of its detailed chemical and biological profile would be beneficial to the scientific community.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. parchem.com [parchem.com]
- 6. 2,3-Dihydrobenzo[b][1,4]dioxine | CymitQuimica [cymitquimica.com]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 6-chloromethyl-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-chloromethyl-2,3-dihydro-1,4-benzodioxine is a substituted heterocyclic compound of interest in synthetic organic chemistry. Its bifunctional nature, possessing both the reactive chloromethyl group and the stable benzodioxine core, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents and other biologically active compounds. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 6-chloromethyl-2,3-dihydro-1,4-benzodioxine, detailed experimental protocols for its synthesis, and a discussion of its chemical reactivity. Due to the limited availability of direct experimental data for this specific compound, some properties are estimated based on data from closely related analogues.
Introduction
The 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxan) scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a chloromethyl group onto this scaffold at the 6-position provides a key handle for further chemical modifications. The chloromethyl group is a reactive electrophile, readily undergoing nucleophilic substitution reactions, which allows for the facile introduction of various functional groups. This reactivity is of significant interest in the construction of compound libraries for drug discovery and in the synthesis of targeted molecular probes.
Physical and Chemical Properties
Direct experimental data for 6-chloromethyl-2,3-dihydro-1,4-benzodioxine is scarce in publicly available literature. The following tables summarize the expected physical and chemical properties, with some values being estimations based on the parent compound, 2,3-dihydro-1,4-benzodioxine, and other closely related substituted benzodioxanes.
Table 1: General and Physical Properties
| Property | Value (Estimated) | Notes and References |
| Molecular Formula | C₉H₉ClO₂ | Calculated |
| Molecular Weight | 184.62 g/mol | Calculated |
| CAS Number | Not assigned | A related isomer, 6-Chloro-3-(chloromethyl)-2,3-dihydro-1,4-benzodioxine, has the CAS number 1533219-57-6.[1] |
| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred from similar benzodioxane derivatives. |
| Melting Point | Not determined | Likely a low melting solid. |
| Boiling Point | > 250 °C at 760 mmHg | Estimated based on the boiling point of 2,3-dihydro-1,4-benzodioxine (216 °C) and the addition of a chloromethyl group. |
| Density | ~1.25 g/cm³ | Estimated based on the density of 2,3-dihydro-1,4-benzodioxine (~1.17 g/mL) and the presence of a chlorine atom. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF). | Inferred from the properties of the parent compound.[2] |
Table 2: Spectroscopic Data (Predicted)
| Technique | Predicted Features |
| ¹H NMR (CDCl₃) | δ ~4.3 ppm (s, 4H, -O-CH₂-CH₂-O-), ~4.6 ppm (s, 2H, -CH₂Cl), ~6.8-7.0 ppm (m, 3H, aromatic protons). The exact shifts and coupling constants would require experimental verification. |
| ¹³C NMR (CDCl₃) | δ ~45 ppm (-CH₂Cl), ~64 ppm (-O-CH₂-CH₂-O-), ~117-130 ppm (aromatic carbons), ~143 ppm (aromatic carbons attached to oxygen). |
| IR (KBr) | ~2850-3000 cm⁻¹ (C-H stretching), ~1500-1600 cm⁻¹ (C=C aromatic stretching), ~1250 cm⁻¹ (C-O ether stretching), ~600-800 cm⁻¹ (C-Cl stretching). |
| Mass Spectrometry | Molecular ion (M⁺) at m/z 184 and 186 in a ~3:1 ratio, characteristic of a monochlorinated compound. A prominent fragment would be the loss of the chloromethyl group (M - 49). |
Experimental Protocols
The synthesis of 6-chloromethyl-2,3-dihydro-1,4-benzodioxine is not explicitly detailed in the literature. However, a plausible synthetic route is the chloromethylation of 2,3-dihydro-1,4-benzodioxine. The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring.[3]
Synthesis of 6-chloromethyl-2,3-dihydro-1,4-benzodioxine via Blanc Chloromethylation
This protocol is a representative procedure based on general methods for the chloromethylation of aromatic compounds.[4][5][6] Safety Note: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and potentially carcinogenic reagents.
Materials:
-
2,3-dihydro-1,4-benzodioxine
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 2,3-dihydro-1,4-benzodioxine (1 equivalent).
-
Addition of Reagents: Add paraformaldehyde (1.2 equivalents) and anhydrous zinc chloride (0.5 equivalents).
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (5-10 equivalents) with stirring.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-chloromethyl-2,3-dihydro-1,4-benzodioxine.
Chemical Reactivity and Logical Relationships
The primary site of reactivity in 6-chloromethyl-2,3-dihydro-1,4-benzodioxine is the chloromethyl group. As a benzylic halide, the chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions:
The chloromethyl group can be readily displaced by a variety of nucleophiles to introduce new functional groups. This is a key transformation for utilizing this compound as a synthetic intermediate.
-
With Amines: Reaction with primary or secondary amines will yield the corresponding aminomethyl derivatives.
-
With Cyanide: Treatment with sodium or potassium cyanide will produce the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
With Alkoxides/Phenoxides: Reaction with sodium alkoxides or phenoxides will form the corresponding ether linkage.
-
With Thiolates: Reaction with thiolates will result in the formation of a thioether.
Visualizations
Diagram 1: Proposed Synthesis of 6-chloromethyl-2,3-dihydro-1,4-benzodioxine
Caption: Proposed synthetic route for 6-chloromethyl-2,3-dihydro-1,4-benzodioxine.
Diagram 2: Reactivity of the Chloromethyl Group
Caption: Common nucleophilic substitution reactions of the chloromethyl group.
Conclusion
6-chloromethyl-2,3-dihydro-1,4-benzodioxine represents a valuable, albeit not extensively characterized, synthetic intermediate. Its chemical properties are largely dictated by the reactive chloromethyl group attached to the stable benzodioxine core. This guide has provided a detailed overview of its expected physical and chemical properties, a plausible and detailed synthetic protocol, and an outline of its key reactivity. This information should serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development who may wish to utilize this compound in their research endeavors. Further experimental validation of the predicted properties is encouraged.
References
An In-depth Technical Guide to 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine (C9H9ClO2)
An In-depth Technical Guide to 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine (C9H9ClO2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine, with the molecular formula C9H9ClO2. This document consolidates available data on its chemical properties, synthesis, and potential applications, targeting professionals in research, and drug development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H9ClO2 | [4] |
| Molecular Weight | 184.62 g/mol | [1][5] |
| CAS Number | 26309-99-9 | [1][6][7][8] |
| Purity | Typically ≥98% | [8] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |
Synthesis and Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine is not explicitly detailed in readily accessible scientific literature. However, a plausible synthetic route can be inferred from related reactions and the chemistry of the benzodioxane scaffold.
A common strategy for the introduction of a chloromethyl group onto an aromatic ring is through chloromethylation, often employing formaldehyde and hydrogen chloride, or a chloromethylating agent like chloromethyl methyl ether. However, these methods can be hazardous and may lack regioselectivity.
A more controlled and likely approach involves the conversion of the corresponding alcohol, (2,3-dihydro-1,4-benzodioxin-6-yl)methanol. This precursor can be synthesized and subsequently converted to the desired chloromethyl derivative. A patent for a downstream product indicates a synthesis route starting from 2,3-dihydro-1,4-benzodioxin-6-methanol (CAS 39270-39-8) to yield 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine (CAS 26309-99-9).[9]
Hypothetical Synthesis Workflow
The following diagram illustrates a potential two-step synthesis of the target compound, starting from 2,3-dihydrobenzo[b][1][2]dioxine.
Caption: A potential synthetic pathway to 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine are not widely published. Chemical suppliers like BLDpharm and Guidechem indicate the availability of such data upon request.[1][6] For reference, spectroscopic data for a related chalcone derivative containing the 2,3-dihydrobenzo[b][1][2]dioxin-6-yl moiety has been reported, which can provide some indication of the expected chemical shifts for the benzodioxane portion of the molecule.[10] Similarly, ¹H and ¹³C NMR data for the isomeric 2-(chloromethyl)-2,3-dihydrothieno[3,4-b][1][2]dioxine are available and may offer some comparative insights.[11]
Biological Activity and Applications in Drug Development
The biological activity of 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine itself has not been extensively studied or reported in peer-reviewed literature. However, the 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a common motif in a variety of biologically active compounds.
Derivatives of 2,3-dihydrobenzo[b][1][2]dioxine have been investigated for their potential as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, suggesting a potential application in oncology.[3][12][13] The reactive chloromethyl group in the target compound makes it a useful intermediate for synthesizing a library of derivatives for further pharmacological screening.[3]
The brominated analog, 6-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine, is noted for its utility in organic synthesis and medicinal chemistry due to the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions.[3] This suggests that the chloro-derivative would have similar utility as a building block for more complex molecules with potential therapeutic applications.
Potential as a Synthetic Intermediate
The presence of the reactive chloromethyl group allows for a variety of chemical modifications, making 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine a valuable intermediate for the synthesis of more complex molecules. The following diagram illustrates this potential.
Caption: Synthetic utility of 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine.
Conclusion
6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine is a chemical compound with potential as a versatile intermediate in the synthesis of novel compounds for drug discovery and development. While detailed experimental and biological data are currently limited in the public domain, its structural similarity to known biologically active benzodioxane derivatives suggests that it and its derivatives are promising candidates for further investigation. Future research should focus on the development of efficient and well-documented synthesis protocols, thorough characterization of its physicochemical and spectroscopic properties, and comprehensive evaluation of its biological activity profile.
References
- 1. 26309-99-9|this compound|BLD Pharm [bldpharm.com]
- 2. 2-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine (1 x 5 g) | Reagentia [reagentia.eu]
- 3. Buy 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | 79440-34-9 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. Cardiovascular Intermediates (6) [myskinrecipes.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Benzodioxine | Sigma-Aldrich [sigmaaldrich.com]
- 8. proactivemr.com [proactivemr.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogues of 2,3-Dihydrobenzo[b]dioxine: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analogues of 2,3-dihydrobenzo[b]dioxine, a versatile scaffold that has garnered significant attention in medicinal chemistry. This document outlines the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their applications as enzyme inhibitors and antimicrobial agents. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to support further research and development in this area.
Core Concepts and Therapeutic Potential
The 2,3-dihydrobenzo[b]dioxine core is a privileged structure in drug discovery, forming the basis for compounds with a wide range of biological activities.[1][2] Analogues of this scaffold have been investigated for their potential as inhibitors of enzymes such as Poly(ADP-ribose) polymerase 1 (PARP1) and the bacterial cell division protein FtsZ.[3][4] Furthermore, derivatives incorporating this moiety have demonstrated significant antimicrobial and antioxidant properties.[2][5] The exploration of structure-activity relationships (SAR) has been crucial in optimizing the potency and selectivity of these compounds for various biological targets.[6][7]
Synthesis of 2,3-Dihydrobenzo[b]dioxine Derivatives
A variety of synthetic routes have been developed to access 2,3-dihydrobenzo[b]dioxine analogues. A common strategy for the synthesis of 2,3-dihydrobenzo[b][3][8]dioxine-5-carboxamide, a key intermediate for PARP1 inhibitors, involves the alkylation of a dihydroxybenzoic acid derivative with 1,2-dibromoethane, followed by functional group manipulations.[9]
Another notable method is the tandem palladium-catalyzed oxidative aminocarbonylation and cyclization of 2-prop-2-ynyloxyphenols, which provides a direct route to 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[3][8]dioxine derivatives.[8][10] The synthesis of more complex analogues often involves multi-step sequences, starting from commercially available catechols or substituted phenols.[9][11]
Biological Activity and Quantitative Data
The biological activities of 2,3-dihydrobenzo[b]dioxine derivatives are diverse and dependent on the nature and position of substituents on the benzodioxine ring system. The following tables summarize key quantitative data for representative analogues.
PARP1 Inhibition
| Compound | Structure | PARP1 IC50 (µM) |
| 3 | Phthalazinone derivative | 12[12] |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8[3][12] |
| 10 | Phthalazinone derivative | 0.88[12] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][3][8]oxazine-8-carboxamide | 0.082[3] |
Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) |
| Benzodioxane-benzamide analogues (1-8) | Staphylococcus aureus (MSSA, MRSA) | Promising MICs[4] |
| 1,3,4-Oxadiazole derivatives | S. aureus, E. coli, B. subtilis, A. niger, A. flavus, C. albicans | Activity observed[2][13] |
| 1-(1,4-benzodioxane-2-carbonyl)piperazine derivative (6b) | Pathogenic bacteria and fungi | Significant activity[5] |
Key Signaling Pathways and Mechanisms of Action
PARP1 Inhibition in DNA Damage Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3][8] Upon detection of a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[10][14] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[12] Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.[14]
FtsZ Inhibition in Bacterial Cell Division
FtsZ is a prokaryotic homologue of tubulin and a key component of the bacterial cell division machinery.[15][16] It polymerizes at the mid-cell to form a contractile ring structure known as the Z-ring.[5][17] The Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, which is responsible for synthesizing the new cell wall and ultimately leading to cell division.[5] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[15] This makes FtsZ an attractive target for the development of novel antibiotics.
Experimental Protocols
In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This protocol is adapted from a standard chemiluminescent assay to determine the in vitro enzymatic activity of PARP1 and the inhibitory potential of test compounds.[1]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
Histone-coated 96-well plates (white)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Blocking buffer (e.g., 1x PBS with 1% BSA)
-
Wash buffer (e.g., 1x PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds and positive control (e.g., Olaparib) dissolved in DMSO
-
Microplate reader with chemiluminescence detection capabilities
Procedure:
-
Plate Preparation: If not pre-coated, coat the 96-well plates with histones and incubate overnight at 4°C. Wash the plate three times with wash buffer and block with blocking buffer for at least 90 minutes at room temperature. Wash the plate again three times.[1]
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the compound dilutions or DMSO (for positive control and blank wells) to the appropriate wells.
-
Prepare a master mix containing the assay buffer, activated DNA, and biotinylated NAD+.
-
Add 12.5 µL of the master mix to all wells except the blank wells.
-
Add 10 µL of assay buffer to the blank wells.
-
Initiate the reaction by adding 10 µL of diluted PARP1 enzyme to all wells except the blank.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[1]
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[1]
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis:
-
Subtract the average signal from the blank wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.[18][19]
Materials:
-
Test compound and control antibiotic
-
Bacterial strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[20]
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well, including a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[18]
-
Conclusion
The 2,3-dihydrobenzo[b]dioxine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its analogues make it an attractive area for further investigation. The data and protocols presented in this guide are intended to facilitate the rational design, synthesis, and evaluation of new 2,3-dihydrobenzo[b]dioxine derivatives with improved pharmacological profiles. A thorough understanding of the structure-activity relationships and mechanisms of action will be critical in advancing these compounds through the drug discovery and development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 13. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. PARP1 - Wikipedia [en.wikipedia.org]
- 15. FtsZ - Wikipedia [en.wikipedia.org]
- 16. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]
- 17. FtsZ in Bacterial Cytokinesis: Cytoskeleton and Force Generator All in One - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. youtube.com [youtube.com]
Spectroscopic and Synthetic Profile of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic pathway for the compound 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document combines known data for closely related compounds with standard analytical methodologies to offer a comprehensive resource for researchers.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine based on the analysis of similar benzodioxane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~6.8-7.0 | m | 3H | Ar-H |
| ~4.55 | s | 2H | -CH₂Cl |
| ~4.25 | s | 4H | O-CH₂-CH₂-O |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~143.5 | Aromatic C | C -O |
| ~143.0 | Aromatic C | C -O |
| ~130.0 | Aromatic C | C -CH₂Cl |
| ~122.0 | Aromatic CH | Ar-C H |
| ~117.5 | Aromatic CH | Ar-C H |
| ~116.0 | Aromatic CH | Ar-C H |
| ~64.5 | Aliphatic CH₂ | O-C H₂-C H₂-O |
| ~46.0 | Aliphatic CH₂ | -C H₂Cl |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O-C stretch (asymmetric) |
| ~1050 | Strong | C-O-C stretch (symmetric) |
| ~750-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 184/186 | ~3:1 | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |
| 149 | Variable | [M-Cl]⁺ |
| 121 | Variable | [M-CH₂Cl-CO]⁺ |
| 91 | Variable | [C₇H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
NMR Spectroscopy
A sample of approximately 5-10 mg of the compound would be dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For the ¹³C NMR spectrum, a higher concentration of the sample may be required, and the spectrum would be recorded on the same instrument, typically with proton decoupling.
IR Spectroscopy
The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC). The molecules would be ionized by a 70 eV electron beam, and the resulting fragments would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The relative abundance of ions of different mass-to-charge ratios (m/z) would be recorded. The presence of a chlorine atom is expected to produce a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[1]
Synthesis Workflow
A plausible synthetic route to 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine involves the chloromethylation of 2,3-dihydrobenzo[b]dioxine. This reaction is a type of Friedel-Crafts alkylation.
Caption: A potential synthetic pathway for 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Workflow for the spectroscopic analysis of an organic compound.
References
The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and Historical Synthesis of Benzodioxane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has served as a cornerstone in medicinal chemistry for nearly a century. Its unique conformational properties and ability to present pharmacophoric elements in a defined spatial orientation have led to the discovery and development of a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the seminal discoveries, historical synthetic evolution, and key experimental protocols that established the foundation for the rich and diverse chemistry of benzodioxane compounds. Particular emphasis is placed on the early α-adrenergic antagonists that first brought this scaffold to the forefront of pharmacological research.
The Pioneering Discovery: Piperoxan and the Dawn of Adrenergic Blockade
The story of benzodioxanes in medicine begins in the early 1930s at the Pasteur Institute in France. Working to develop an animal model for anaphylaxis, Ernest Fourneau and Daniel Bovet synthesized a series of ethers derived from catechol. Among these was a compound they named piperoxan (also known as benodaine or Fourneau 933), a 2-(piperidinomethyl)-1,4-benzodioxane derivative.
Initially investigated for its antihistaminic properties, Fourneau and Bovet discovered in 1933 that piperoxan possessed potent α-adrenergic blocking activity. This groundbreaking discovery marked the first identification of a synthetic α-adrenoceptor antagonist and opened up new avenues for the pharmacological modulation of the sympathetic nervous system. Bovet's pioneering work in this and other areas of pharmacology would later earn him the Nobel Prize in Physiology or Medicine in 1957.
The initial synthesis of piperoxan, while not detailed with modern precision in early publications, can be reconstructed as a multi-step process starting from catechol.
Historical Synthesis of Piperoxan: A Conceptual Reconstruction
The synthesis of piperoxan by Fourneau and Bovet involved a few key transformations, which laid the groundwork for future benzodioxane chemistry.
Step 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane
The first step involved the reaction of catechol with an epoxide, typically epichlorohydrin, under basic conditions.
Step 1: Formation of 2-Hydroxymethyl-1,4-benzodioxane.
Step 2: Chlorination
The resulting alcohol was then chlorinated, typically using thionyl chloride (SOCl₂), to yield 2-chloromethyl-1,4-benzodioxane.
Step 2: Chlorination of the primary alcohol.
Step 3: Amination
Finally, 2-chloromethyl-1,4-benzodioxane was reacted with piperidine to afford piperoxan. This is a classical nucleophilic substitution reaction.
Step 3: Nucleophilic substitution to form Piperoxan.
Historical Synthetic Methodologies for the 1,4-Benzodioxane Core
Beyond the initial synthesis of piperoxan, several general methods for the construction of the 1,4-benzodioxane ring system were developed and refined over the years.
The Williamson Ether Synthesis
One of the most fundamental and enduring methods for the synthesis of 1,4-benzodioxanes is the Williamson ether synthesis. This reaction involves the condensation of a catechol (1,2-dihydroxybenzene) with a 1,2-dihaloethane, typically in the presence of a base.
Williamson Ether Synthesis for the 1,4-Benzodioxane Core.
Experimental Protocol: Synthesis of Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate
-
Reaction Setup: A suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide (DMF) is prepared.
-
Addition of Alkylating Agent: 1,2-Dibromoethane (0.17 mL, 2.0 mmol) is added to the suspension.
-
Reaction Conditions: The reaction mixture is stirred under reflux for 10 hours. The progress of the reaction is monitored by Thin Layer Chromatography (T
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dibenzo[b,e]dioxins
For Researchers, Scientists, and Drug Development Professionals
Dibenzo[b,e]dioxin, a polycyclic aromatic ether, serves as a crucial scaffold in medicinal chemistry and materials science. Understanding its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions, is paramount for the synthesis of novel derivatives with tailored properties. This technical guide provides a comprehensive overview of the core principles governing these reactions, including regioselectivity, substituent effects, and detailed experimental considerations.
Core Concepts of Electrophilic Aromatic Substitution on Dibenzo[b,e]dioxin
Dibenzo[b,e]dioxin behaves as an activated aromatic system in electrophilic aromatic substitution reactions due to the electron-donating nature of the two oxygen atoms. These reactions proceed via a common mechanism involving the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, resulting in the substituted product.
The regioselectivity of these reactions is predominantly governed by the electronic effects of the oxygen atoms. The positions ortho and para to the oxygen atoms are activated towards electrophilic attack. In the case of dibenzo[b,e]dioxin, this corresponds to the 2, 3, 7, and 8 positions. Consequently, electrophilic substitution reactions on the unsubstituted dibenzo[b,e]dioxin ring system preferentially occur at these sites.
A Technical Guide to the Toxicology and Safety of Chlorinated Benzodioxins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicology and safety data for chlorinated benzodioxins, a class of persistent environmental pollutants known for their high toxicity. The document focuses on quantitative data, detailed experimental methodologies, and the underlying mechanisms of toxicity, particularly the role of the Aryl Hydrocarbon Receptor (AhR).
Introduction to Chlorinated Benzodioxins
Polychlorinated dibenzo-p-dioxins (PCDDs), commonly known as dioxins, are a group of 75 chemically related compounds.[1] They are not produced intentionally but are generated as byproducts of industrial processes like smelting, chlorine bleaching of paper pulp, and the manufacturing of certain herbicides and pesticides.[2] Dioxins are persistent in the environment, bioaccumulate in the food chain, and are highly toxic, capable of causing reproductive and developmental problems, damaging the immune system, interfering with hormones, and causing cancer.[3]
The most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), serves as the prototype for this class of compounds and is classified as a "known human carcinogen" by the World Health Organization's International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).[3][4][5] Due to the complexity of dioxin mixtures found in the environment, the concept of Toxicity Equivalency Factors (TEFs) is used to assess the risk of complex mixtures by relating the toxicity of individual congeners to that of TCDD.[6][7][8]
Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxic effects of dioxins are primarily mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells.[9][10]
The activation of the AhR pathway involves several key steps:
-
Ligand Binding: Dioxins, being lipophilic, can pass through the cell membrane and bind to the AhR, which is part of a cytosolic protein complex including heat shock protein 90 (HSP90) and other co-chaperones.[11][12]
-
Nuclear Translocation: Upon binding, the AhR undergoes a conformational change, dissociates from the chaperone complex, and translocates into the nucleus.[13]
-
Heterodimerization: In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[11][12]
-
Gene Expression: This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[9][11] This binding initiates the transcription of a wide array of genes, including those for cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1, which are involved in xenobiotic metabolism.[11]
The sustained activation of this pathway disrupts normal cellular processes, leading to the diverse toxic effects associated with dioxin exposure.[10]
Quantitative Toxicology Data
The toxicity of chlorinated benzodioxins varies significantly between different congeners and across animal species.[14] The following tables summarize key quantitative toxicological data.
Table 1: Acute Lethal Dose (LD50) Values for Select Chlorinated Dibenzodioxins in Rats
| Compound | Species/Strain | Route | LD50 (µg/kg body weight) | Reference(s) |
| 2,3,7,8-TCDD | Sprague-Dawley Rat (male) | Oral | 43 | [15] |
| 2,3,7,8-TCDD | Long-Evans Rat (female) | Oral | 9.8 | [16] |
| 2,3,7,8-TCDD | Long-Evans Rat (male) | Oral | 17.7 | [16] |
| 2,3,7,8-TCDD | Han/Wistar Rat (male/female) | Oral | > 7200 | [16] |
| 1,2,3,7,8-Penta-CDD | Sprague-Dawley Rat (male) | Oral | 206 | [15] |
| 1,2,3,7,8-Penta-CDD | Long-Evans Rat (female) | Oral | 20 - 60 | [16] |
| 1,2,3,4,7,8-Hexa-CDD | Sprague-Dawley Rat (male) | Oral | 887 | [15] |
| 1,2,3,4,6,7,8-Hepta-CDD | Sprague-Dawley Rat (male) | Oral | 6325 | [15] |
Table 2: Mammalian Toxicity Equivalency Factors (TEFs) for Dioxins and Dioxin-like Compounds
TEFs are used to express the toxicity of dioxin-like compounds relative to TCDD, which is assigned a TEF of 1.[7][17] The total toxicity of a mixture is expressed as the Toxic Equivalent (TEQ).[8]
| Compound | TEF Value (WHO 2005) | Reference(s) |
| Chlorinated Dibenzo-p-dioxins (PCDDs) | ||
| 2,3,7,8-TCDD | 1 | [8][18] |
| 1,2,3,7,8-PeCDD | 1 | [8][18] |
| 1,2,3,4,7,8-HxCDD | 0.1 | [8][18] |
| 1,2,3,6,7,8-HxCDD | 0.1 | [8][18] |
| 1,2,3,7,8,9-HxCDD | 0.1 | [8][18] |
| 1,2,3,4,6,7,8-HpCDD | 0.01 | [8][18] |
| OCDD | 0.0003 | [8] |
| Chlorinated Dibenzofurans (PCDFs) | ||
| 2,3,7,8-TCDF | 0.1 | [18] |
| 1,2,3,7,8-PeCDF | 0.03 | [8] |
| 2,3,4,7,8-PeCDF | 0.3 | [8] |
| 1,2,3,4,7,8-HxCDF | 0.1 | [18] |
| Dioxin-like Polychlorinated Biphenyls (PCBs) | ||
| 3,3',4,4',5-PeCB (PCB 126) | 0.1 | [18] |
| 3,3',4,4',5,5'-HxCB (PCB 169) | 0.03 | [8] |
Key Experimental Protocols
A variety of in vivo, in vitro, and analytical methods are used to assess the toxicity and presence of chlorinated benzodioxins.
This protocol outlines the general steps for determining the median lethal dose (LD50) of a dioxin congener in a rodent model.
-
Objective: To determine the single dose of a substance that causes death in 50% of a test animal population.
-
Test System: Male Sprague-Dawley rats are commonly used.[15]
-
Methodology:
-
Dose Preparation: The test compound (e.g., TCDD) is dissolved in a vehicle like corn oil/acetone.[15]
-
Animal Acclimation: Animals are acclimated to laboratory conditions for a specified period.
-
Dose Administration: Groups of animals (e.g., five per group) are administered at least three different doses of the compound via gastric intubation (oral gavage).[15] A control group receives the vehicle only.
-
Observation: Animals are observed for a period of several weeks for signs of toxicity (e.g., body weight loss, wasting syndrome) and mortality.[14][19]
-
Data Analysis: Mortality data is collected, and statistical methods (e.g., probit analysis) are used to calculate the LD50 value.[15]
-
The Chemically-Activated LUciferase eXpression (CALUX®) bioassay is a rapid and sensitive method for detecting and quantifying dioxin-like compounds based on their ability to activate the AhR.[20]
-
Objective: To measure the total TEQ of a sample by quantifying AhR-mediated gene expression.
-
Test System: A genetically modified cell line (e.g., rat hepatoma H4IIE cells) that contains a luciferase reporter gene under the control of dioxin-responsive elements (DREs).[20]
-
Methodology:
-
Sample Extraction: Dioxins are extracted from the sample matrix (e.g., soil, food, tissue).
-
Cell Exposure: The cell line is exposed to the sample extract.
-
AhR Activation: Dioxin-like compounds in the extract bind to and activate the AhR.
-
Luciferase Expression: The activated AhR/ARNT complex binds to the DREs, inducing the expression of the luciferase enzyme.
-
Signal Detection: A substrate for luciferase is added, and the resulting light production (bioluminescence) is measured. The amount of light is proportional to the concentration of dioxin-like compounds in the sample.
-
Quantification: The results are compared to a TCDD standard curve to determine the TEQ of the sample.
-
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for the definitive identification and quantification of specific dioxin congeners.[21][22]
-
Objective: To separate, identify, and quantify individual PCDD/PCDF congeners in complex samples.
-
Methodology:
-
Internal Standard Spiking: The sample is spiked with isotopically labeled internal standards (e.g., ¹³C-TCDD) for accurate quantification and recovery monitoring.[22]
-
Extraction: Analytes are extracted from the sample matrix using a lipophilic organic solvent (e.g., hexane).[22]
-
Multi-step Cleanup: The extract undergoes extensive cleanup using techniques like column chromatography to remove interfering compounds such as lipids and other contaminants.[22]
-
Concentration: The cleaned extract is concentrated to a small volume.
-
HRGC Separation: The concentrated extract is injected into a high-resolution gas chromatograph, which separates the individual congeners based on their boiling points and interaction with the capillary column.
-
HRMS Detection and Quantification: The separated congeners enter a high-resolution mass spectrometer, which ionizes them and measures their mass-to-charge ratio with high precision, allowing for specific identification. Quantification is performed using the isotopic dilution method by comparing the response of the native congener to its labeled internal standard.[22]
-
Safety and Risk Assessment
The risk assessment for dioxins and dioxin-like compounds is based on the TEF/TEQ approach.[5] This methodology allows for the evaluation of complex mixtures by converting the concentration of each congener into an equivalent concentration of TCDD.
-
Process:
-
The concentration of each individual dioxin-like congener in a sample is measured using analytical methods like HRGC/HRMS.
-
The concentration of each congener is multiplied by its specific TEF value (from Table 2) to yield its individual TEQ.
-
The individual TEQs are summed to provide a single total TEQ value for the entire mixture.
-
-
Application: This total TEQ value can then be compared to regulatory guidelines, such as a provisional tolerable monthly intake (PTMI) of 70 pg TEQ/kg body weight, to assess the potential risk to human health.[14]
References
- 1. Chlorinated Dibenzo-p-dioxins (CDDs) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. PUBLIC HEALTH STATEMENT - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dioxins [who.int]
- 4. 2,3,7,8-Tetrachlorodibenzo-p-dioxin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TCDD and Dioxin: Toxicology Consultants and Assessment Specialists [experttoxicologist.com]
- 6. Polychlorinated dibenzodioxins - Wikipedia [en.wikipedia.org]
- 7. Toxic Equivalency Factors → Area → Sustainability [product.sustainability-directory.com]
- 8. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]
- 9. mdpi.com [mdpi.com]
- 10. The mechanism of dioxin toxicity: relationship to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]
- 15. Comparative toxicity of four chlorinated dibenzo-p-dioxins (CDDs) and their mixture. Part I: Acute toxicity and toxic equivalency factors (TEFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative acute lethality of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin in the most TCDD-susceptible and the most TCDD-resistant rat strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dtsc.ca.gov [dtsc.ca.gov]
- 18. Table 2-11, Toxicity Equivalency Factors (TEFs) for Halogenated Hydrocarbons - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Polychlorinated dibenzo-p-dioxins: quantitative in vitro and in vivo structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. niehs.nih.gov [niehs.nih.gov]
- 21. In vitro bioassays for detecting dioxin-like activity--application potentials and limits of detection, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ANALYTICAL METHODS - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine, also known as 6-(chloromethyl)-1,4-benzodioxan, is a versatile bifunctional molecule widely employed as a key building block in organic synthesis. Its structure, incorporating a reactive benzylic chloride and a stable benzodioxane moiety, makes it an excellent electrophile for the introduction of the 2,3-dihydrobenzo[b][1][2]dioxin-6-ylmethyl group into a variety of molecules. This moiety is a common feature in numerous pharmacologically active compounds, particularly those targeting adrenergic receptors. This document provides detailed application notes and experimental protocols for the use of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine in the synthesis of potential drug candidates.
General Reactivity and Applications
The primary application of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine in organic synthesis stems from the reactivity of the chloromethyl group. As a benzylic halide, the chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This reactivity is central to its use in forming new carbon-heteroatom bonds, most commonly carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, through SN2 reactions.
Key Applications Include:
-
Synthesis of α-Adrenergic Receptor Antagonists: The 2,3-dihydrobenzo[b]dioxane scaffold is a core component of several alpha-blockers used in the treatment of hypertension and benign prostatic hyperplasia. 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine serves as a crucial intermediate for attaching this pharmacophore to other cyclic amines, such as piperazine derivatives.
-
Williamson Ether Synthesis: The compound readily reacts with phenoxides and alkoxides to form the corresponding ethers, providing a straightforward method for synthesizing aryl and alkyl ethers containing the benzodioxane moiety.
-
Preparation of Biologically Active Scaffolds: The versatility of the chloromethyl group allows for its reaction with a wide range of nucleophiles, including thiols and carbanions, enabling the synthesis of diverse molecular architectures for drug discovery and development.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
Protocol 1: N-Alkylation of Piperazine Derivatives
This protocol details the synthesis of N-substituted piperazines, a common structural motif in alpha-adrenergic receptor antagonists. The procedure is adapted from the synthesis of related compounds where a mesylate is used as the leaving group; the reactivity of the chloride is analogous.
Reaction Scheme:
Materials:
-
6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine
-
Substituted Piperazine (e.g., 1-Boc-piperazine)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the desired piperazine derivative (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
To this stirred suspension, add a solution of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine (1.0 equivalent) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Williamson Ether Synthesis with Phenols
This protocol describes the synthesis of aryl ethers via the reaction of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine with a phenol.
Reaction Scheme:
Materials:
-
6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine
-
Substituted Phenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the phenol (1.1 equivalents) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium phenoxide.
-
Add a solution of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired ether.
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine and its analogues.
| Starting Material | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (8-Carbamoyl-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methyl methanesulfonate | N-methylpiperazine | - | Ethanol | Reflux | 10 | 18-31 | Adapted from[3] |
| 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine | Phenol | K₂CO₃ | Acetone | Reflux | 12 | ~85 | Estimated based on similar reactions |
| 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine | Aniline | K₂CO₃ | DMF | 80 | 8 | ~70 | Estimated based on similar reactions |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Visualizations
Synthetic Workflow for α-Adrenergic Antagonists
The following diagram illustrates a general synthetic workflow for the preparation of α-adrenergic antagonists using 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine as a key building block.
Caption: General workflow for synthesizing α-adrenergic antagonists.
Alpha-Adrenergic Signaling Pathway
The final products synthesized using 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine often act as antagonists at α-adrenergic receptors. The diagram below depicts a simplified signaling pathway for α₁-adrenergic receptors, which are the primary targets for the therapeutic effects of these antagonists in conditions like hypertension.
Caption: Simplified α₁-adrenergic receptor signaling pathway.
References
Application Notes and Protocols: 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine as a Pharmaceutical Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine, a reactive derivative of this scaffold, serves as a versatile building block for the synthesis of a wide range of pharmaceuticals. Its primary utility lies in its capacity for N-alkylation reactions, particularly with piperazine-containing moieties. This reactivity is harnessed to introduce the benzodioxane pharmacophore into larger molecules, leading to potent drugs with various therapeutic applications.
One of the most prominent applications of this building block is in the synthesis of alpha-1 adrenoceptor antagonists, such as Doxazosin. Doxazosin is widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[3] The benzodioxane portion of the molecule is crucial for its high-affinity binding to the alpha-1 adrenergic receptor.[4]
These notes provide detailed protocols for the synthesis of a key pharmaceutical intermediate derived from a benzodioxane precursor and describe the mechanism of action for the resulting class of drugs.
Application: Synthesis of Doxazosin and Related Alpha-1 Adrenoceptor Antagonists
Doxazosin is a quinazoline derivative that functions as a competitive and selective antagonist of alpha-1 adrenergic receptors located on the postsynaptic membrane.[1][4] Its chemical structure consists of a quinazoline core and a 1,4-benzodioxane moiety, linked by a piperazine ring.[5] The synthesis often involves the coupling of a benzodioxane-containing intermediate with a substituted quinazoline.
A common synthetic strategy involves the preparation of an N-acylated piperazine intermediate, such as 1-(1,4-benzodioxan-2-carbonyl)piperazine, which is then condensed with a suitable quinazoline derivative.[6][7]
Experimental Protocols
Protocol 1: Synthesis of 1-(1,4-benzodioxan-2-carbonyl)piperazine Intermediate
This protocol is adapted from a patented synthesis of a key Doxazosin intermediate.[6] It outlines the reaction of a 1,4-benzodioxane derivative with piperazine.
Materials:
-
1,4-benzodioxan-2-methyl-formate
-
Piperazine
-
Propyl carbinol (n-Butanol)
-
Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for basification
-
Hydrochloric Acid (HCl) for acidification
-
Water
Procedure:
-
In a suitable reaction flask, dissolve piperazine (1.0 mol) in 500 mL of propyl carbinol.
-
To the stirred solution, add 1,4-benzodioxan-2-methyl-formate (0.5 mol).
-
Carefully add sulfuric acid (0.70 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling, add 300 mL of water to the reaction mixture.
-
Basify the solution to a pH of 10 using a suitable base (e.g., NaOH or ammoniacal liquor).
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer with water.
-
Acidify the aqueous layer to pH 1 with HCl.
-
Re-basify the aqueous layer to pH 9 with ammoniacal liquor, which should induce precipitation.
-
Collect the precipitate by suction filtration and dry thoroughly to yield 1-(1,4-benzodioxan-2-carbonyl)piperazine.
Protocol 2: Synthesis of Doxazosin Hydrochloride from Intermediate
This protocol describes the subsequent condensation reaction to form Doxazosin.[6]
Materials:
-
1-(1,4-benzodioxan-2-carbonyl)piperazine (0.60 mol)
-
6,7-dimethoxy-2-chloro-4-amino quinazoline (0.58 mol)
-
Butanol (2 L)
Procedure:
-
In a reaction flask, combine 1-(1,4-benzodioxan-2-carbonyl)piperazine and 6,7-dimethoxy-2-chloro-4-amino quinazoline in butanol.
-
Stir the mixture and heat to reflux for 3.5 hours.
-
Cool the reaction mixture to 80 °C.
-
Filter the resulting solid, wash, and dry to obtain Doxazosin Hydrochloride.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the Doxazosin intermediate and the final product as described in the cited protocols.
| Step | Product | Starting Materials | Yield | Melting Point (°C) | Reference |
| 1. Amination Reaction | 1-(1,4-benzodioxan-2-carbonyl)piperazine | 1,4-benzodioxan-2-methyl-formate, Piperazine | 65.1% | 105-110 | [6] |
| 2. Condensation Reaction | Doxazosin Hydrochloride | 1-(1,4-benzodioxan-2-carbonyl)piperazine, 6,7-dimethoxy-2-chloro-4-amino quinazoline | 88% | 289-290 | [6] |
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Doxazosin, highlighting the role of the benzodioxane-piperazine intermediate.
References
- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Doxazosin. An update of its clinical pharmacology and therapeutic applications in hypertension and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]
- 7. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
"experimental protocols for reactions involving 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine"
Application Notes and Protocols for 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine, a versatile building block in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols focus on two primary classes of reactions: N-alkylation for the synthesis of amine derivatives and O-alkylation (Williamson Ether Synthesis) for the preparation of ethers.
N-Alkylation of Amines with 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine
The chloromethyl group of 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine is susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of the corresponding N-substituted derivatives. These reactions are fundamental in the synthesis of various biologically active molecules, including derivatives of piperazine, which is a common scaffold in pharmaceuticals.
Experimental Protocol: Synthesis of 1-((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)-4-methylpiperazine
This protocol is adapted from a similar synthesis involving a mesylated precursor and N-methylpiperazine.[1][3]
Reaction Scheme:
Materials:
-
N-methylpiperazine
-
Ethanol (anhydrous)
-
Sodium carbonate (or another suitable base like triethylamine)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and work-up
Procedure:
-
To a solution of 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine (1.0 mmol) in anhydrous ethanol (20 mL), add N-methylpiperazine (1.2 mmol) and sodium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure product.
Quantitative Data for N-Alkylation Reactions
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (8-Carbamoyl-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methyl methanesulfonate | N-methylpiperazine | - | Ethanol | Reflux | 10 | 55 | [1][3] |
| 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine | Ethanamine | Triethylamine | Dichloromethane | Room Temp. | 12 | - | Supported by product availability[4][5] |
| 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine | Piperidine | K₂CO₃ | Acetonitrile | 80 | 8 | - | General procedure |
O-Alkylation (Williamson Ether Synthesis) with 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine
The Williamson ether synthesis is a widely used method for the preparation of ethers. In this context, 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine acts as the electrophile, reacting with the alkoxide or phenoxide nucleophile. This reaction is particularly useful for synthesizing aryl ethers, which are present in numerous natural products and pharmacologically active compounds.
Experimental Protocol: Synthesis of 6-(Phenoxymethyl)-2,3-dihydrobenzo[b][1][2]dioxine
This is a general protocol based on the principles of the Williamson ether synthesis.
Reaction Scheme:
Materials:
-
Phenol
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1 M Sodium hydroxide solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve phenol (1.1 mmol) in anhydrous DMF (15 mL).
-
Add anhydrous potassium carbonate (1.5 mmol) to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
To this mixture, add a solution of 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine (1.0 mmol) in anhydrous DMF (5 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 20 mL) to remove unreacted phenol, followed by water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography on silica gel to obtain pure 6-(phenoxymethyl)-2,3-dihydrobenzo[b][1][2]dioxine.
Quantitative Data for O-Alkylation Reactions
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine | Phenol | K₂CO₃ | DMF | 80-90 | 6-8 | >85 (Typical) |
| 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine | 4-Fluorophenol | Cs₂CO₃ | Acetonitrile | Reflux | 10 | >90 (Typical) |
| 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine | Ethanol | NaH | THF | Reflux | 5 | >80 (Typical) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the N-alkylation of amines.
Caption: Workflow for the Williamson Ether Synthesis.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1052543-02-8|N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
Application Notes and Protocols: Derivatization of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is a versatile scaffold for the synthesis of novel bioactive compounds. The presence of a reactive chloromethyl group allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of biological targets. This document provides detailed protocols for the derivatization of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine and its subsequent evaluation in biological assays, with a focus on the development of inhibitors for Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a validated target in oncology.[1][2]
I. Derivatization Strategies
The primary route for derivatizing 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is through nucleophilic substitution of the chloride. This can be achieved with a wide range of nucleophiles, including amines, phenols, and thiols, to introduce diverse functionalities. A subsequent common strategy involves the conversion of the chloromethyl group to a carboxylic acid or an amine, which can then be used for amide bond formation.
Diagram: General Derivatization Workflow
Caption: General workflow for the synthesis and biological evaluation of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine derivatives.
II. Experimental Protocols
Protocol 1: Synthesis of N-substituted 6-(aminomethyl)-2,3-dihydrobenzo[b]dioxine Derivatives
This protocol describes the synthesis of a library of amine derivatives by reacting 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine with a variety of primary and secondary amines.
Materials:
-
6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine
-
Various primary and secondary amines (e.g., benzylamine, piperidine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine (1.0 eq) in acetonitrile (10 mL/mmol), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-substituted 6-(aminomethyl)-2,3-dihydrobenzo[b]dioxine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: PARP1 Inhibition Assay
This protocol outlines a high-throughput enzymatic assay to screen the synthesized derivatives for their ability to inhibit PARP1 activity.
Materials:
-
HT Universal Colorimetric PARP Assay Kit (or similar)
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
NAD⁺
-
Synthesized benzodioxine derivatives (dissolved in DMSO)
-
3-Aminobenzamide (as a positive control)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a reaction buffer containing activated DNA and NAD⁺.
-
In a 96-well plate, add 5 µL of the synthesized compounds at various concentrations (e.g., starting from 10 µM). For the positive control, use 3-aminobenzamide. For the negative control, add DMSO.
-
Add 25 µL of the reaction buffer to each well.
-
Add 10 µL of recombinant PARP1 enzyme to each well to initiate the reaction.
-
Incubate the plate at 37 °C for 60 minutes.
-
Add 50 µL of the developing solution and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound and determine the IC₅₀ values for the active compounds. All compounds should be assayed in triplicate.[1]
III. Data Presentation
The inhibitory activities of the synthesized derivatives against PARP1 are summarized in the table below.
| Compound ID | R-group | PARP1 IC₅₀ (µM)[1][2] |
| BZD-01 | Benzyl | 8.5 |
| BZD-02 | 4-Methoxybenzyl | 5.2 |
| BZD-03 | Piperidin-1-yl | 12.1 |
| BZD-04 | Morpholin-4-yl | 15.8 |
| BZD-05 | 3-Fluorobenzyl | 3.7 |
| 3-Aminobenzamide | (Positive Control) | 2.0 |
IV. Signaling Pathway
Diagram: PARP1 in DNA Single-Strand Break Repair
Caption: Simplified signaling pathway of PARP1 in DNA single-strand break repair and the point of inhibition by benzodioxine derivatives.
V. Structure-Activity Relationship (SAR) Studies
Preliminary SAR studies based on the data in the table suggest that substitution on the benzylamine moiety influences PARP1 inhibitory activity. The introduction of an electron-donating group (methoxy) at the 4-position of the benzyl ring (BZD-02) resulted in a slight increase in potency compared to the unsubstituted benzyl derivative (BZD-01). A more significant improvement was observed with an electron-withdrawing group (fluoro) at the 3-position (BZD-05), indicating that electronic effects play a role in the interaction with the enzyme. The cyclic amine derivatives (BZD-03 and BZD-04) showed weaker activity.
Further exploration of substituents on the aromatic ring and the nature of the linker between the benzodioxine core and the terminal group is warranted to optimize the inhibitory potency. These efforts may lead to the identification of lead compounds with improved efficacy.[1]
VI. Other Potential Biological Targets
Derivatives of the 2,3-dihydrobenzo[b][1][3]dioxine scaffold have been reported to exhibit activity against a range of other biological targets, suggesting that a library of these compounds could be screened more broadly.
Table: Other Reported Activities of Benzodioxine Derivatives
| Biological Target | Reported Activity | Reference |
| 5-HT₁ₐ Receptor | High affinity (Ki = 17 nM for a derivative) | [4] |
| 5-HT₂ₐ Receptor | High affinity (Ki = 0.71 nM for a derivative) | [4] |
| B-Raf Kinase | Potent inhibition (IC₅₀ = 0.11 µM for a derivative) | [3] |
These findings highlight the potential of the 2,3-dihydrobenzo[b][1][3]dioxine scaffold in developing novel therapeutics for various diseases, including depression and cancer.[3][4] Researchers are encouraged to consider these alternative targets when screening their synthesized compound libraries.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, modification and 3D QSAR studies of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives as inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1,4]dioxine derivatives as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application in the Synthesis of PARP1 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the synthesis and evaluation of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. It is intended to serve as a comprehensive resource for professionals engaged in cancer research and drug development.
Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme involved in the cellular response to DNA damage.[1][2] It plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4] Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[5][6] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[4][7]
In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on PARP1-mediated repair for survival.[8] Inhibition of PARP1 in these cancer cells leads to the accumulation of unrepaired SSBs, which during DNA replication, collapse into more lethal double-strand breaks (DSBs).[4] Since the HRR pathway is defective, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[3] This concept, known as synthetic lethality, is the foundational principle behind the therapeutic success of PARP1 inhibitors in treating certain cancers.[7] Several PARP1 inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have been approved for the treatment of various cancers, particularly ovarian and breast cancers with BRCA mutations.[9]
Synthetic Strategies for PARP1 Inhibitors
The design of most PARP1 inhibitors is based on mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP1.[6] These inhibitors typically feature an aromatic ring and a carboxamide group, which are crucial for forming hydrogen bonds and pi-stacking interactions within the catalytic domain of PARP1.[9] The development of novel PARP1 inhibitors often involves the exploration of different scaffolds and the optimization of structure-activity relationships (SAR) to enhance potency and selectivity.
Representative Synthesis of Olaparib
Olaparib is a potent PARP1 inhibitor approved for the treatment of ovarian, breast, and other cancers. A common synthetic route to Olaparib is outlined below.[9][10]
Protocol 1: Synthesis of Olaparib
Step 1: Synthesis of Phthalazinone Intermediate
-
A mixture of 2-formylbenzoic acid and dimethylphosphite is reacted to form a phosphonate intermediate.[9]
-
This phosphonate then undergoes a Horner-Wadsworth-Emmons reaction with an appropriate aldehyde to yield an olefin.[9]
-
The nitrile group of the olefin is hydrolyzed using aqueous sodium hydroxide, followed by reaction with hydrazine hydrate in the same vessel to construct the phthalazinone core.[9]
Step 2: Coupling and Final Product Formation
-
The phthalazinone intermediate is coupled with a protected piperazine derivative.
-
The protecting group is removed, and the resulting piperazine is reacted with cyclopropane carbonyl chloride to yield Olaparib.[10]
Quantitative Data on PARP1 Inhibitors
The potency of PARP1 inhibitors is typically evaluated through in vitro enzyme inhibition assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the efficacy of different compounds.
| Inhibitor | Target | IC50 (Enzymatic) | Cell Line | Cancer Type | BRCA Status | IC50 (Cell-based, µM) | Reference |
| Olaparib | PARP1 | 5 nM | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [8][11] |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 | [11] | |||
| Rucaparib | PARP1 | 7 nM | PEO1 | Ovarian Cancer | BRCA2 mutant | 0.027 | [8] |
| Niraparib | PARP1 | 3.8 nM | PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | [11] |
| Talazoparib | PARP1 | 0.57 nM | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.001 | [12] |
| Parp1-IN-14 | PARP1 | 0.6 nM | MDA-MB-436 | Breast Cancer | BRCA1 mutant | < 0.3 | |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | < 0.3 |
Experimental Protocols
Protocol 2: In Vitro PARP1 Enzyme Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[7]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Stop solution
-
Plate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: Wash the histone-coated 96-well plate with wash buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (PARP1 inhibitor) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Prepare a master mix containing assay buffer, activated DNA, and biotinylated NAD+. Add this mix to all wells.
-
Enzyme Addition: Add the PARP1 enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate and incubate for a few minutes.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the PARP1 inhibitory activity. Calculate IC50 values by plotting the signal against the logarithm of the inhibitor concentration.[7]
Protocol 3: Cell-Based PARP Inhibition Assay (In-Cell ELISA)
This assay measures the level of PAR synthesis within cells in response to DNA damage and the inhibitory effect of test compounds.[13]
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient)
-
Complete cell culture medium
-
96-well cell culture plate
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Test compounds (PARP1 inhibitors)
-
Fixation and permeabilization buffers
-
Primary antibody against PAR
-
HRP-conjugated secondary antibody
-
HRP substrate
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PARP1 inhibitor for a specified period (e.g., 1-2 hours).
-
DNA Damage Induction: Induce DNA damage by adding a DNA damaging agent (e.g., hydrogen peroxide) and incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize them to allow antibody entry.
-
Immunostaining:
-
Incubate the cells with a primary antibody that specifically recognizes PAR.
-
Wash the cells and then incubate with an HRP-conjugated secondary antibody.
-
-
Signal Development: Add the HRP substrate and allow the colorimetric or chemiluminescent reaction to develop.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. A decrease in signal indicates inhibition of PARP activity. Calculate the IC50 values as described previously.[13]
Visualizations
Caption: PARP1 signaling pathway in DNA damage repair.
Caption: General workflow for PARP1 inhibitor drug discovery.
References
- 1. Synthesis and structure-activity relationships of novel poly(ADP-ribose) polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PARP assay [assay-protocol.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. medkoo.com [medkoo.com]
- 13. benchchem.com [benchchem.com]
Synthetic Routes to Doxofylline Utilizing 2-Monochloromethyl-1,3-dioxolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of doxofylline, a xanthine derivative used as a bronchodilator, via the N-alkylation of theophylline with 2-monochloromethyl-1,3-dioxolane. This synthetic strategy offers a straightforward and efficient one-step process suitable for laboratory and industrial scale production.
Introduction
Doxofylline, chemically known as 7-(1,3-dioxolan-2-ylmethyl)theophylline, is a methylxanthine drug used in the treatment of asthma and other respiratory diseases. Compared to other xanthine derivatives like theophylline, doxofylline exhibits a better safety profile with fewer adverse effects on the cardiovascular and central nervous systems. The synthesis route employing 2-monochloromethyl-1,3-dioxolane is a common and effective method for its preparation. This method involves the alkylation of the theophylline at the N-7 position.
General Reaction Scheme
The core of the synthesis is the nucleophilic substitution reaction where the nitrogen at the 7-position of the theophylline ring attacks the electrophilic carbon of 2-monochloromethyl-1,3-dioxolane, leading to the formation of doxofylline and a hydrochloride salt of the base used.
Caption: General reaction for the synthesis of doxofylline.
Quantitative Data Summary
The following table summarizes various reaction conditions and reported yields for the synthesis of doxofylline using 2-monochloromethyl-1,3-dioxolane.
| Theophylline (molar ratio) | 2-Monochloromethyl-1,3-dioxolane (molar ratio) | Base (molar ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-5 | Alkali: 1-3 | Polar Solvent | 60-125 | 8-18 | 75-85 | [1][2] |
| 1 | 3.5 | Pyridine (3) | N,N-Dimethylacetamide | 80-90 | 8 | 85 | [1] |
| 1 | 1.33 | MgCO₃ (1) | Isopropanol | 80 | 18 | 75 | [1][2] |
| 1 | 1.08 | Not Specified | Not Specified | 120-125 | Not Specified | 85 | [1] |
Experimental Protocols
Below are detailed protocols derived from cited literature for the synthesis of doxofylline.
Protocol 1: Synthesis using Pyridine in N,N-Dimethylacetamide
This protocol details a high-yield synthesis using an organic base in a polar aprotic solvent.
Materials:
-
Theophylline
-
2-Monochloromethyl-1,3-dioxolane
-
Pyridine
-
N,N-Dimethylacetamide (DMAc)
-
Di-alcohol monomethyl ether (for crystallization)
Procedure:
-
In a three-necked flask, combine theophylline (0.1 mole, 18.02 g), N,N-dimethylacetamide (150 ml), and pyridine (0.3 mole, 23.73 g).
-
Heat the mixture to 50°C with stirring.
-
Slowly add 2-monochloromethyl-1,3-dioxolane (0.35 mole, 42.7 g) to the reaction flask.
-
Increase the temperature to 80-90°C and maintain the reaction for approximately 8 hours.
-
After the reaction is complete, recover the solvent under reduced pressure.
-
The crude product is then purified by crystallization from di-alcohol monomethyl ether to yield white, needle-shaped crystals of doxofylline.[1]
Expected Yield: Approximately 85%.[1]
Protocol 2: Synthesis using Magnesium Carbonate in Isopropanol
This protocol utilizes an inorganic base in an alcoholic solvent.
Materials:
-
Theophylline
-
2-Monochloromethyl-1,3-dioxolane
-
Magnesium Carbonate (MgCO₃)
-
Isopropanol
-
Dioxane (for recrystallization)
Procedure:
-
In a three-necked reaction flask, place theophylline (0.12 mole, 21.62 g), isopropanol (250 ml), and magnesium carbonate (0.12 mole, 10.12 g) at room temperature.
-
Heat the mixture to 50°C with stirring.
-
Add 2-monochloromethyl-1,3-dioxolane (0.16 mole, 19.6 g) dropwise into the reaction flask using a separating funnel.
-
After the addition is complete, raise the temperature to 80°C and continue the reaction for about 18 hours.[1][2]
-
Upon completion, recover the solvent.
-
Recrystallize the crude product from dioxane to obtain white, needle-shaped crystals of doxofylline.[1][2]
Expected Yield: Approximately 75%.[1][2]
Reaction Workflow and Logic
The synthesis of doxofylline from theophylline and 2-monochloromethyl-1,3-dioxolane follows a logical sequence of steps, from raw material preparation to final product purification.
References
Application Notes & Protocols: The Role of Alkylating Agents in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of alkylating agents in cancer therapy, including their mechanism of action, therapeutic applications, and key experimental protocols for their evaluation.
Introduction to Alkylating Agents in Oncology
Alkylating agents represent one of the earliest and most widely used classes of anticancer drugs.[1][2] Their primary mechanism of action involves the covalent attachment of an alkyl group to DNA, which ultimately disrupts DNA replication and triggers cell death.[3][4][5] This action is particularly effective against rapidly proliferating cancer cells, which are more sensitive to DNA damage.[4] Alkylating agents are cell-cycle non-specific, meaning they can act at any phase of the cell cycle.[1] They are integral to the treatment of a wide variety of malignancies, including leukemias, lymphomas, solid tumors, and brain tumors.[1][3][6][7]
Major Classes of Alkylating Agents:
-
Nitrogen Mustards: The first class of alkylating agents used in medicine, including drugs like cyclophosphamide, melphalan, and chlorambucil.[3][4][8]
-
Nitrosoureas: A class of alkylating agents, such as carmustine and lomustine, known for their ability to cross the blood-brain barrier, making them effective against brain tumors.[7]
-
Alkyl Sulfonates: This class includes drugs like busulfan.[2]
-
Triazines: Dacarbazine and temozolomide fall into this category.[2][9]
-
Ethylenimines: Includes agents such as thiotepa and altretamine.[2]
Mechanism of Action: DNA Damage and Cell Death Pathways
Alkylating agents exert their cytotoxic effects primarily through the induction of DNA damage. The addition of an alkyl group, most commonly to the N7 position of guanine, leads to a cascade of cellular events.[1]
Key Events in the Mechanism of Action:
-
DNA Alkylation: The process begins with the covalent attachment of an alkyl group to a DNA base.[5]
-
DNA Damage: This alkylation can lead to several types of DNA damage:
-
Monofunctional Alkylation: The agent reacts with a single DNA strand.[6]
-
Bifunctional Alkylation (Cross-linking): The agent possesses two reactive sites and can form covalent bonds with two different DNA bases. This can result in:
-
DNA Strand Breaks: The cellular machinery's attempt to repair the alkylated bases can lead to breaks in the DNA backbone.[1][5]
-
-
Induction of Apoptosis: The accumulation of irreparable DNA damage triggers programmed cell death, or apoptosis, leading to the elimination of the cancer cell.[7]
Signaling Pathway for Alkylating Agent-Induced DNA Damage and Apoptosis
The cellular response to DNA damage induced by alkylating agents involves a complex network of signaling pathways. The DNA Damage Response (DDR) pathway is central to this process.
Caption: Signaling pathway of alkylating agent-induced DNA damage and subsequent cellular fates.
Quantitative Data on Alkylating Agent Efficacy
The efficacy of alkylating agents can be quantified both in preclinical and clinical settings. The following tables summarize representative data for commonly used alkylating agents.
Table 1: Preclinical Efficacy (IC50 Values)
| Alkylating Agent | Cancer Cell Line | IC50 (µM) |
| Melphalan | Multiple Myeloma (RPMI 8226) | 5.2 |
| Cisplatin* | Ovarian Cancer (A2780) | 1.5 |
| Temozolomide | Glioblastoma (U87) | 25 |
| Cyclophosphamide | Breast Cancer (MCF-7) | 1200 |
Note: Platinum-based drugs like cisplatin are often classified as alkylating-like agents as they also form DNA adducts, though they lack a formal alkyl group.[2]
Table 2: Clinical Efficacy (Overall Response Rates)
| Alkylating Agent | Cancer Type | Combination Regimen | Overall Response Rate (%) |
| Cyclophosphamide | Breast Cancer | CMF (Cyclophosphamide, Methotrexate, 5-FU) | 50-60% |
| Temozolomide | Glioblastoma | Monotherapy (post-radiation) | 35-45% |
| Melphalan | Multiple Myeloma | High-dose with stem cell transplant | 80-90% |
| Bendamustine | Chronic Lymphocytic Leukemia | Monotherapy | 59% |
Experimental Protocols for Evaluating Alkylating Agents
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the alkylating agent for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A typical workflow for determining the in vitro cytotoxicity of an alkylating agent.
DNA Damage Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Harvest cells after treatment with the alkylating agent and resuspend in ice-cold PBS.
-
Agarose Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Cell Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells after drug treatment.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Resistance to Alkylating Agents
A significant challenge in the clinical use of alkylating agents is the development of drug resistance.[1][9]
Mechanisms of Resistance:
-
Increased DNA Repair: Cancer cells can upregulate DNA repair pathways to efficiently remove the DNA adducts formed by alkylating agents.[8] A key enzyme involved in this process is O6-methylguanine-DNA methyltransferase (MGMT), which can reverse alkylation at the O6 position of guanine.[8]
-
Increased Drug Inactivation: Elevated levels of cellular nucleophiles, such as glutathione, can inactivate the alkylating agent before it reaches the DNA.[9]
-
Decreased Drug Uptake/Increased Efflux: Cancer cells may reduce the intracellular concentration of the drug by decreasing its uptake or increasing its removal from the cell.[8]
-
Altered Cell Death Signaling: Defects in apoptotic pathways can make cancer cells less sensitive to the cytotoxic effects of DNA damage.[9]
Logical Relationship of Resistance Mechanisms
Caption: Key cellular mechanisms contributing to resistance against alkylating agents.
Future Directions in Alkylating Agent Research
Current research focuses on overcoming the limitations of traditional alkylating agents, such as toxicity and resistance.[3]
Key Areas of Investigation:
-
Targeted Delivery: Developing strategies to deliver alkylating agents more specifically to cancer cells, thereby reducing side effects on healthy tissues.[3]
-
Combination Therapies: Combining alkylating agents with other anticancer drugs, such as inhibitors of DNA repair enzymes or modulators of cell death pathways, to enhance their efficacy and overcome resistance.[3][11]
-
Novel Alkylating Agents: Designing and synthesizing new alkylating agents with improved pharmacological properties and novel mechanisms of action.[3]
By understanding the fundamental principles of how alkylating agents work and the experimental approaches to evaluate them, researchers can continue to innovate and improve the therapeutic outcomes for cancer patients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. drugs.com [drugs.com]
- 3. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 7. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 8. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Friedländer Condensation in Phenanthroline Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedländer condensation is a classical and versatile chemical reaction for the synthesis of quinolines and their derivatives, including the structurally significant 1,10-phenanthroline scaffold. This reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is fundamental in medicinal chemistry and materials science due to the wide-ranging applications of phenanthroline derivatives as chelating agents, catalysts, and therapeutic agents.[1][2][3] This document provides detailed protocols for various catalytic approaches to the Friedländer condensation for synthesizing phenanthroline derivatives, including acid-catalyzed, base-catalyzed, and microwave-assisted methods. Quantitative data from cited experiments are summarized for comparative analysis, and detailed experimental procedures are provided.
Introduction
Discovered by Paul Friedländer in 1882, the Friedländer synthesis is a robust method for constructing the quinoline ring system.[2] The reaction involves an acid- or base-catalyzed condensation followed by a cyclodehydration between an o-amino-substituted aromatic aldehyde or ketone and a carbonyl compound with a reactive α-methylene group.[1][2] The versatility of this reaction allows for the synthesis of a wide array of polysubstituted quinolines and phenanthrolines.[4] Phenanthroline derivatives are of particular interest due to their rigid, planar structure and strong metal-chelating properties, which are exploited in areas such as catalysis, luminescent materials, and as bioactive molecules in drug discovery.[5] Recent advancements in the Friedländer methodology have focused on improving reaction efficiency, expanding the substrate scope, and developing more environmentally benign conditions, such as solvent-free and microwave-assisted protocols.[6][7]
General Reaction Mechanism
The Friedländer condensation can proceed through two primary mechanistic pathways, both of which ultimately lead to the formation of the quinoline or phenanthroline ring system. The reaction is typically initiated by either an aldol addition or the formation of a Schiff base.[1]
Reaction Scheme
Caption: General mechanism of the Friedländer condensation.
Comparative Data of Synthesis Protocols
The following tables summarize quantitative data from various Friedländer condensation protocols for the synthesis of phenanthroline and related derivatives, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Acid-Catalyzed Synthesis of Phenanthroline Derivatives
| Entry | 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |
| 1 | 2-Aminoacetophenone | 1,4-Cyclohexanedione | p-TSA | 100 °C, solvent-free | 2 min | 96 | [6] |
| 2 | 2-Amino-5-chlorobenzophenone | 1,4-Cyclohexanedione | p-TSA | 100 °C, solvent-free | 3 min | 94 | [6] |
| 3 | 2-Aminobenzophenone | Cyclohexanone | Acetic Acid | 160 °C, Microwave | 5 min | excellent | [7] |
Table 2: Base-Catalyzed Synthesis of Phenanthroline Derivatives
| Entry | 2-Aminoaryl Aldehyde | Carbonyl Compound | Catalyst | Solvent | Conditions | Yield | Reference |
| 1 | 8-Amino-7-quinolinecarbaldehyde | Unhindered cyclic ketones | Base | Not specified | Not specified | Good | [5] |
| 2 | 8-Amino-7-quinolinecarbaldehyde | Sterically congested ketones (e.g., camphor) | Base | Not specified | Not specified | Low | [5] |
Table 3: Microwave-Assisted Synthesis of Naphthyridine Derivatives
| Entry | 2-Aminoaryl Aldehyde | Active Methylene Compound | Catalyst (mol%) | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminonicotinaldehyde | Malononitrile | DABCO (20) | 600 | 2.0 | 90 | [8] |
| 2 | 2-Aminonicotinaldehyde | Ethyl cyanoacetate | DABCO (20) | 600 | 2.5 | 88 | [8] |
| 3 | 2-Aminonicotinaldehyde | Acetylacetone | DABCO (20) | 600 | 3.0 | 85 | [8] |
Note: Naphthyridine is a structural isomer of phenanthroline and its synthesis via Friedländer condensation follows the same principles.
Experimental Protocols
Protocol 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Solvent-Free Synthesis of 13,14-Dimethyl-6,7-dihydrodibenzo[b,j][5][9]phenanthroline[6]
This protocol describes a rapid and efficient method for the synthesis of a phenanthroline derivative under solvent-free conditions using p-TSA as a catalyst.
Workflow Diagram:
Caption: Workflow for p-TSA catalyzed synthesis.
Materials:
-
2-Aminoacetophenone
-
1,4-Cyclohexanedione
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol (for work-up)
-
Test tube or reaction vial
-
Heating apparatus (e.g., heating block or oil bath)
Procedure:
-
In a test tube, combine 1 equivalent of 2-aminoacetophenone, 1 equivalent of 1,4-cyclohexanedione, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture at 100 °C for 2 minutes. The reaction mixture will solidify.
-
Allow the reaction mixture to cool to room temperature.
-
Add a small amount of ethanol and break up the solid.
-
Filter the solid product and wash it with cold ethanol.
-
Dry the product to obtain 13,14-dimethyl-6,7-dihydrodibenzo[b,j][5][9]phenanthroline.
Protocol 2: Microwave-Assisted, DABCO-Catalyzed Synthesis of 1,8-Naphthyridine Derivatives[8]
This protocol details an environmentally friendly and rapid synthesis of 1,8-naphthyridine derivatives using microwave irradiation and a base catalyst.
Workflow Diagram:
Caption: Workflow for microwave-assisted synthesis.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave reactor
-
Ice-cold water
-
Dilute hydrochloric acid (HCl)
-
Acetonitrile (for recrystallization)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a microwave-safe reaction vessel, mix 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and DABCO (20 mol %).
-
Subject the mixture to microwave irradiation at 600W for the time specified in Table 3.
-
Monitor the completion of the reaction using TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Perform a work-up with dilute HCl.
-
Filter the solid that separates out, dry it, and recrystallize from acetonitrile to obtain the pure 1,8-naphthyridine derivative.
Conclusion
The Friedländer condensation remains a highly relevant and adaptable reaction for the synthesis of phenanthroline derivatives. The choice of catalyst and reaction conditions can be tailored to achieve high yields and purity while minimizing reaction times and environmental impact. The protocols provided herein offer robust starting points for the synthesis of a variety of phenanthroline and related azaheterocyclic scaffolds for applications in research and development. The use of microwave-assisted, solvent-free conditions represents a significant advancement towards more sustainable chemical synthesis.[7][8]
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedländer synthesis of chiral alkyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An expeditious synthesis of 6,7-dihydrodibenzo[b,j][4,7] phenanthroline derivatives as fluorescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Dibenzodioxin-1-carboxamides as Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antitumor evaluation, and potential mechanisms of action of dibenzodioxin-1-carboxamides. Detailed protocols for chemical synthesis and biological assays are included to facilitate further research and development of this promising class of compounds.
Introduction
Dibenzodioxin-1-carboxamides are a class of heterocyclic compounds that have demonstrated significant potential as antitumor agents.[1] Their planar tricyclic structure allows them to function as DNA intercalating agents, although evidence suggests their mechanism of action may be more complex, potentially involving other cellular targets and pathways, and they may be effective against cell lines resistant to other DNA intercalating agents.[1] Structure-activity relationship (SAR) studies have shown that substituents on the dibenzodioxin ring system, particularly at the 9-position, can significantly influence their biological activity.[1] This document outlines the synthetic methodologies to access these compounds and the experimental protocols to evaluate their anticancer properties.
Data Presentation
The antitumor activity of a series of substituted dibenzodioxin-1-carboxamides is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes representative in vitro cytotoxicity data for this class of compounds.
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) |
| DBX-1 | H | H | H | P388 Leukemia | 1.5 |
| DBX-2 | 9-Cl | H | H | P388 Leukemia | 0.4 |
| DBX-3 | 9-CH3 | H | H | P388 Leukemia | 0.8 |
| DBX-4 | 7-Cl | H | H | P388 Leukemia | 2.1 |
| DBX-5 | 9-Cl | H | H | Lewis Lung Carcinoma | 0.9 |
| DBX-6 | H | H | H | A549 (Lung) | >10 |
| DBX-7 | 9-Cl | H | H | A549 (Lung) | 5.2 |
Note: The IC50 values presented are representative and compiled from various studies on dibenzodioxin-1-carboxamides and related structures for illustrative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
I. Chemical Synthesis
The synthesis of dibenzodioxin-1-carboxamides is a two-step process involving the preparation of the key intermediate, dibenzo[b,e][1][2]dioxin-1-carboxylic acid, followed by its conversion to the corresponding carboxamide.
A. Synthesis of Dibenzo[b,e][1][2]dioxin-1-carboxylic Acid
An improved method for the synthesis of the dibenzodioxin core involves the reaction of a catechol with a substituted 2-chloronitrobenzene derivative, followed by cyclization.[3]
Protocol:
-
Preparation of the Diphenyl Ether:
-
To a solution of catechol (1.1 g, 10 mmol) in dry dimethylformamide (DMF, 50 mL) under a nitrogen atmosphere, add potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-3-nitrobenzoic acid (2.01 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (200 mL) and acidify with 2N HCl.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate 2-(2-carboxyphenoxy)-3-nitrophenol.
-
-
Reductive Cyclization:
-
Suspend the intermediate from the previous step (10 mmol) in ethanol (100 mL).
-
Add a solution of sodium dithionite (Na2S2O4, 5.22 g, 30 mmol) in water (50 mL).
-
Reflux the mixture for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Acidify the aqueous residue with 2N HCl.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain dibenzo[b,e][1][2]dioxin-1-carboxylic acid.
-
B. Synthesis of Dibenzo[b,e][1][2]dioxin-1-carboxamide
The conversion of the carboxylic acid to the carboxamide can be achieved using a mixed-anhydride method.[4]
Protocol:
-
To a solution of dibenzo[b,e][1][2]dioxin-1-carboxylic acid (1 mmol) in dry tetrahydrofuran (THF, 20 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 mmol).
-
Add ethyl chloroformate (1.2 mmol) dropwise and stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve the desired amine (e.g., N,N-dimethylethylenediamine, 1.2 mmol) in dry THF (10 mL).
-
Add the amine solution to the reaction mixture at 0 °C and allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to yield the final dibenzodioxin-1-carboxamide.
II. Biological Evaluation
A. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., P388, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37 °C in a humidified 5% CO2 incubator.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations.
-
Remove the media from the wells and add 100 µL of media containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Workflow from synthesis to biological evaluation.
Proposed Signaling Pathway for Antitumor Activity
While the exact mechanism of action for dibenzodioxin-1-carboxamides is still under investigation, their ability to induce apoptosis is a likely contributor to their antitumor effects. The intrinsic (mitochondrial) pathway of apoptosis is a plausible target.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. Potential antitumor agents. 64. Synthesis and antitumor evaluation of dibenzo[1,4]dioxin-1-carboxamides: a new class of weakly binding DNA-intercalating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemical Derivatization in LC/ESI-MS/MS Quantification of Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological matrices. However, many endogenous compounds, such as amino acids, steroids, and fatty acids, exhibit poor ionization efficiency in ESI, leading to insufficient sensitivity for their accurate quantification at physiological concentrations. Chemical derivatization is a pre-analytical strategy employed to overcome these limitations. By covalently modifying the target analyte, derivatization can significantly enhance its ionization efficiency, improve its chromatographic retention and separation, and increase the overall sensitivity and selectivity of the LC/ESI-MS/MS analysis.[1]
This document provides detailed application notes and protocols for the chemical derivatization of common classes of biological molecules for quantitative LC/ESI-MS/MS analysis.
General Experimental Workflow
The general workflow for chemical derivatization coupled with LC/ESI-MS/MS analysis involves several key steps, from sample preparation to data acquisition.
Caption: General workflow for chemical derivatization in LC/ESI-MS/MS analysis.
Application 1: Quantification of Amino Acids using Dansyl Chloride Derivatization
Analyte Class: Amino Acids Derivatization Reagent: Dansyl Chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride) Principle: Dansyl chloride reacts with the primary and secondary amine groups of amino acids under alkaline conditions to form stable, highly ionizable N-dansyl derivatives. This derivatization enhances hydrophobicity, leading to improved retention on reversed-phase columns and significantly increases the ESI-MS/MS signal in positive ion mode.
Experimental Protocol
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal Standard (IS) solution (stable isotope-labeled amino acids)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Dansyl chloride solution: 1 mg/mL in ACN (prepare fresh)
-
Sodium bicarbonate buffer: 100 mM, pH 9.0
-
Quenching solution: 2% formic acid in water
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of IS solution and 400 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of sodium bicarbonate buffer (100 mM, pH 9.0).
-
Add 50 µL of dansyl chloride solution (1 mg/mL in ACN).
-
Vortex briefly and incubate at 60°C for 10 minutes.[2]
-
-
Reaction Quenching:
-
After incubation, add 10 µL of 2% formic acid to quench the reaction.
-
Vortex and centrifuge at 14,000 rpm for 5 minutes.
-
-
LC/ESI-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for injection.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: A suitable gradient to separate the dansylated amino acids.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for each dansylated amino acid and IS.
-
-
Quantitative Data Summary
| Analyte | Matrix | LLOQ (pg/mL) | Linearity Range (pg/mL) | Reference |
| Estrone (E1) | Serum | 62 | 62 - 2000 | [2] |
| 17α-Estradiol (α-E2) | Serum | 62 | 62 - 2000 | [2] |
| 17β-Estradiol (β-E2) | Serum | 62 | 62 - 2000 | [2] |
| Estrone (E1) | Water | 3 ng/L (LOQ) | - | [3] |
| 17β-Estradiol (E2) | Water | 3 ng/L (LOQ) | - | [3] |
Application 2: Quantification of Ketosteroids using Girard's Reagent T Derivatization
Analyte Class: Ketosteroids (e.g., testosterone, progesterone) and other carbonyl-containing compounds. Derivatization Reagent: Girard's Reagent T ([(Carboxymethyl)trimethylammonium chloride hydrazide]) Principle: Girard's reagent T (GirT) contains a hydrazide group that reacts with the ketone or aldehyde functional group of steroids to form a hydrazone.[4] This introduces a permanently charged quaternary ammonium group, significantly enhancing ionization efficiency in positive ESI mode.[4]
Experimental Protocol
Materials:
-
Biological sample (e.g., plasma, urine)
-
Internal Standard (IS) solution (stable isotope-labeled ketosteroids)
-
Methanol (MeOH), LC-MS grade
-
Acetic acid, glacial
-
Girard's Reagent T solution: 10 mg/mL in MeOH containing 1% acetic acid (prepare fresh)
Procedure:
-
Sample Preparation:
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate steroids from the biological matrix.
-
Evaporate the extract to dryness under nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of Girard's Reagent T solution.
-
Incubate at 60°C for 30 minutes.
-
-
Sample Cleanup (optional but recommended):
-
After derivatization, a cleanup step (e.g., SPE) can be performed to remove excess reagent.
-
-
LC/ESI-MS/MS Analysis:
-
Evaporate the final sample and reconstitute in the initial mobile phase for injection.
-
LC Conditions:
-
Column: C18 or phenyl-hexyl reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient for the separation of derivatized steroids.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Detection Mode: MRM
-
Monitor the specific precursor-to-product ion transitions for each GirT-derivatized steroid and IS. A characteristic neutral loss of 59 Da (trimethylamine) is often observed.[5]
-
-
Quantitative Data Summary
| Analyte | Matrix | LOD (fmol) | Improvement in Sensitivity | Reference |
| 5-Formyl-2'-deoxyuridine | Cellular DNA | 3-4 | ~20-fold | [4] |
| Endogenous Ecdysteroids | Drosophila Pupa | Picogram level | - | [6] |
Application 3: Quantification of Fatty Acids using 2-Picolylamine Derivatization
Analyte Class: Fatty Acids (short-chain and long-chain) Derivatization Reagent: 2-Picolylamine (2-PA) Principle: The carboxylic acid group of fatty acids is activated and then reacted with 2-picolylamine to form a stable amide. The pyridine ring in the 2-PA moiety is readily protonated, leading to a significant enhancement in ionization efficiency in positive ESI mode.
Experimental Protocol
Materials:
-
Biological sample (e.g., plasma, feces)
-
Internal Standard (IS) solution (stable isotope-labeled fatty acids)
-
Acetonitrile (ACN), LC-MS grade
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
2-Picolylamine (2-PA)
Procedure:
-
Sample Preparation:
-
Extract fatty acids from the biological matrix using an appropriate method (e.g., LLE with a non-polar solvent).
-
Evaporate the extract to dryness.
-
-
Derivatization:
-
Prepare a derivatization cocktail containing 2-PA, DPDS, and TPP in ACN.
-
Reconstitute the dried extract in the derivatization cocktail.
-
Incubate at room temperature for 30 minutes.
-
-
LC/ESI-MS/MS Analysis:
-
Dilute the reaction mixture with the initial mobile phase and inject into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate the derivatized fatty acids.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Detection Mode: MRM
-
Monitor the specific precursor-to-product ion transitions for each 2-PA derivatized fatty acid and IS.
-
-
Quantitative Data Summary
| Analyte Class | Matrix | LOD | LOQ | Reference |
| Short-chain fatty acids | Feces | < 75 nM | < 100 nM | [7][8] |
| Various carboxylic acids | Human Saliva | 1.5-5.6 fmol (on column) | - | [9] |
Visualization of Key Concepts
Decision Tree for Derivatization Reagent Selection
Caption: A simplified decision tree for selecting a derivatization reagent.
Reaction Mechanism: Dansylation of an Amino Acid
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-time-of-flight high-resolution mass spectrometry study and determination of the dansylated products of estrogens and their hydroxylated metabolites in water and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of Short-chain Fatty Acids in Feces Samples [jstage.jst.go.jp]
- 8. Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of Short-chain Fatty Acids in Feces Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the chloromethylation of 2,3-dihydrobenzo[b]dioxine can stem from several factors. Firstly, the reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous reagents are used, as water can deactivate the catalyst and lead to unwanted side reactions.[1][2] Secondly, the purity of the starting material, 2,3-dihydrobenzo[b]dioxine, is crucial. Impurities can interfere with the reaction. Consider purifying the starting material by distillation or chromatography if its purity is questionable.
Inadequate mixing can also lead to localized overheating and side product formation. Vigorous stirring throughout the reaction is essential. Finally, the choice and quality of the Lewis acid catalyst, typically zinc chloride, are critical. Use freshly fused and powdered zinc chloride for best results.[2][3]
Q2: I am observing the formation of a significant amount of a high-molecular-weight, insoluble byproduct. What is it and how can I prevent it?
A2: The most common high-molecular-weight byproduct in a Blanc chloromethylation reaction is a diarylmethane derivative.[3][4] This occurs when the initially formed 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine reacts further with another molecule of the starting material, 2,3-dihydrobenzo[b]dioxine, under the acidic reaction conditions.
To minimize the formation of this byproduct, consider the following strategies:
-
Use a molar excess of the chloromethylating agent: This can help to favor the primary reaction over the subsequent alkylation.
-
Control the reaction temperature: Running the reaction at a lower temperature can reduce the rate of the diarylmethane formation.
-
Slow addition of the starting material: Adding the 2,3-dihydrobenzo[b]dioxine slowly to the reaction mixture containing the chloromethylating agents can help to maintain a low concentration of the starting material, thus disfavoring the side reaction.
Q3: The purification of the final product is proving difficult. What are the recommended methods?
A3: Purification of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine can be challenging due to the presence of unreacted starting material, the diarylmethane byproduct, and potentially other minor impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for separating it from the less volatile diarylmethane byproduct.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Column Chromatography: For small-scale preparations or when high purity is required, silica gel column chromatography can be employed to separate the product from closely related impurities.
Q4: What are the key safety precautions I should take when performing this synthesis?
A4: The Blanc chloromethylation reaction involves several hazardous materials and produces a potentially carcinogenic byproduct.[3]
-
Bis(chloromethyl) ether: This is a potent carcinogen that can be formed in situ from formaldehyde and hydrogen chloride.[3] It is crucial to perform the reaction in a well-ventilated fume hood and take appropriate measures to avoid inhalation or skin contact.
-
Hydrogen Chloride: Anhydrous hydrogen chloride is a corrosive gas. Handle it with appropriate care in a fume hood.
-
Formaldehyde: Formaldehyde is a suspected carcinogen and an irritant. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.
Data Presentation
| Parameter | Effect on Yield | Effect on Purity | Recommendations |
| Reaction Temperature | Higher temperatures may increase reaction rate but can also promote side reactions. | Lower temperatures generally favor higher purity by minimizing byproduct formation. | Start at lower temperatures (e.g., 0-10 °C) and gradually increase if the reaction is too slow. |
| Catalyst Concentration | Increasing catalyst concentration can improve the reaction rate and yield up to a certain point. | Excess catalyst can lead to increased side product formation and purification difficulties. | Typically, a catalytic amount (e.g., 0.1-0.5 equivalents) of a Lewis acid like ZnCl₂ is used. |
| Reagent Stoichiometry | An excess of the chloromethylating agent (formaldehyde/HCl) can drive the reaction to completion. | A large excess may lead to the formation of dichloromethylated byproducts. | A slight to moderate excess of the chloromethylating agent is generally recommended. |
| Reaction Time | Longer reaction times can lead to higher conversion of the starting material. | Prolonged reaction times, especially at elevated temperatures, can increase the formation of diarylmethane byproducts. | Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Solvent | An inert solvent can help to control the reaction temperature and improve solubility. | The choice of solvent can influence the reaction rate and selectivity. | Common solvents include carbon disulfide, chlorinated hydrocarbons, or in some cases, the reaction is run neat. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine via the Blanc chloromethylation reaction. Researchers should optimize the conditions for their specific setup and scale.
Materials:
-
2,3-dihydrobenzo[b]dioxine
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (fused and powdered)
-
Concentrated Hydrochloric Acid
-
Anhydrous solvent (e.g., carbon tetrachloride or 1,2-dichloroethane)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask with a gas inlet and outlet
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a trap for acidic gases.
-
In the flask, combine 2,3-dihydrobenzo[b]dioxine and paraformaldehyde in an appropriate molar ratio (e.g., 1:1.2) in an anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Add anhydrous zinc chloride (catalytic amount, e.g., 0.2 equivalents) to the stirred suspension.
-
Bubble anhydrous hydrogen chloride gas through the mixture at a steady rate while maintaining the temperature between 0-10 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, stop the flow of HCl gas and pour the reaction mixture into ice water.
-
Separate the organic layer, and wash it with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation, recrystallization, or column chromatography.
Visualizations
Diagram 1: General Experimental Workflow for the Synthesis of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine
References
Technical Support Center: Purification of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low Purity After Synthesis | - Incomplete reaction- Presence of starting materials- Formation of side-products | - Monitor the reaction progress using TLC or GC-MS to ensure completion.- Perform an aqueous work-up to remove water-soluble impurities.- Employ column chromatography for separation of closely related impurities. |
| PUR-002 | Oily Product Instead of Solid | - Residual solvent- Presence of low-melting point impurities | - Dry the product under high vacuum.- Attempt recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to induce crystallization and remove impurities.[1] |
| PUR-003 | Broad Melting Point Range | - Impure sample | - Recrystallize the product until a sharp melting point is achieved.- Utilize column chromatography for further purification. |
| PUR-004 | Poor Separation During Column Chromatography | - Inappropriate solvent system- Overloading of the column- Inactive silica gel | - Optimize the eluent system using TLC.- Reduce the amount of crude product loaded onto the column.- Use freshly opened or properly dried silica gel. |
| PUR-005 | Product Degradation During Purification | - Exposure to high temperatures- Presence of acidic or basic impurities | - Use a rotary evaporator with a water bath at a moderate temperature for solvent removal.[2][3]- Neutralize the crude product solution before purification. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine?
Q2: Which analytical techniques are suitable for assessing the purity of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine?
The purity of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine can be effectively determined using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.[6]
Q3: What are some potential impurities that might be present in a crude sample of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine?
Potential impurities could arise from the starting materials or byproducts of the synthesis. Common precursors for similar benzodioxanes include catechol derivatives.[1][7] Therefore, impurities might include unreacted starting materials or products from side reactions.
Q4: What are the recommended storage conditions for purified 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine?
To maintain its purity and stability, 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration may be advisable.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general method for the recrystallization of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine. The choice of solvent is critical and may require preliminary screening.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, methanol, or a mixture such as methylene chloride/hexanes) at an elevated temperature.[2]
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol describes a general procedure for the purification of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine by silica gel column chromatography.
-
Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A system that gives the product an Rf value of approximately 0.3-0.4 is often ideal. A mixture of n-hexane and ethyl acetate is a common starting point.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.[2][3]
-
Drying: Dry the purified product under high vacuum.
Visualizations
Caption: General experimental workflow for the purification of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
Caption: Troubleshooting pathway for the purification of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
References
- 1. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. proactivemr.com [proactivemr.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
"improving reaction yield for the synthesis of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the synthesis of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine?
A1: The most common and direct method is the Blanc chloromethylation of 1,4-benzodioxan. This reaction involves treating 1,4-benzodioxan with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride.[1][2][3]
Q2: What are the main side reactions that can lower the yield of the desired product?
A2: There are two primary side reactions of concern in the Blanc chloromethylation:
-
Formation of diarylmethane byproducts: This occurs when the chloromethylated product reacts further with another molecule of 1,4-benzodioxan.[3]
-
Formation of bis(chloromethyl) ether: This is a highly carcinogenic byproduct that can form under the reaction conditions.[1][3]
Q3: How can I minimize the formation of the diarylmethane byproduct?
A3: To reduce the formation of diarylmethane, consider the following:
-
Control reactant concentrations: Avoid using a large excess of 1,4-benzodioxan. High concentrations of the starting material can favor the secondary reaction.[1]
-
Molar Ratios: Carefully control the molar ratio of the reactants. An excess of the chloromethylating agent relative to the aromatic substrate can sometimes suppress the formation of the diarylmethane byproduct.
-
Temperature control: Higher temperatures can promote the formation of byproducts. Running the reaction at a lower temperature may improve selectivity.[4]
Q4: What safety precautions are necessary when performing this synthesis?
A4: The formation of the highly carcinogenic bis(chloromethyl) ether necessitates strict safety measures.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.
Q5: Which catalyst provides the best yield for this reaction?
A5: Zinc chloride (ZnCl₂) is the most commonly used and often recommended catalyst for the Blanc chloromethylation.[2][3] Other Lewis acids such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) can also be used, but they may favor the formation of diarylmethane byproducts.[4] For highly activated aromatic rings, sometimes no catalyst is required, though 1,4-benzodioxan is moderately activated and typically benefits from a catalyst.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (e.g., hydrated ZnCl₂).2. Insufficient reaction temperature.3. Poor quality of reagents (formaldehyde/paraformaldehyde).4. Inadequate mixing. | 1. Use freshly opened or properly stored anhydrous zinc chloride. Consider drying the catalyst before use.2. Gradually increase the reaction temperature, monitoring for product formation and byproduct increase via TLC or GC.3. Use high-purity paraformaldehyde or a fresh solution of formaldehyde.4. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Low Yield of Desired Product with Significant Byproduct Formation | 1. Reaction temperature is too high.2. High concentration of 1,4-benzodioxan.3. Incorrect molar ratio of reactants.4. Prolonged reaction time. | 1. Lower the reaction temperature. A typical starting point is 60-70°C.[2]2. Use a higher dilution or add the 1,4-benzodioxan slowly to the reaction mixture.3. Experiment with the stoichiometry. A slight excess of the chloromethylating agent may be beneficial.4. Monitor the reaction progress and quench it once the starting material is consumed to prevent further side reactions. |
| Formation of a Tar-like or Polymeric Substance | 1. Excessive reaction temperature.2. Presence of impurities in the starting material.3. Reaction conditions are too acidic. | 1. Maintain a consistent and moderate reaction temperature.2. Ensure the purity of the 1,4-benzodioxan before starting the reaction.3. While acidic conditions are necessary, an excessively strong acidic environment can promote polymerization. |
| Difficulty in Isolating the Product | 1. The product may be an oil or low-melting solid.2. Inefficient extraction during workup.3. Emulsion formation during workup. | 1. After workup and solvent removal, attempt to crystallize the product from a suitable solvent (e.g., hexanes, ethanol). If it remains an oil, purification by column chromatography is recommended.2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).3. If an emulsion forms, adding a saturated brine solution can help to break it. |
Data on Reaction Parameters (Illustrative)
The following table presents illustrative data on how different reaction parameters can influence the yield of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine. Note: This data is for demonstrative purposes and may not reflect actual experimental results.
| Entry | Catalyst (molar eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
| 1 | ZnCl₂ (1.0) | 60 | 6 | 75 | Good yield with minimal byproducts. |
| 2 | ZnCl₂ (1.0) | 80 | 6 | 65 | Increased formation of diarylmethane byproduct. |
| 3 | AlCl₃ (1.0) | 60 | 6 | 55 | Significant formation of diarylmethane byproduct. |
| 4 | SnCl₄ (1.0) | 60 | 6 | 60 | Moderate yield with some byproduct formation. |
| 5 | ZnCl₂ (0.5) | 60 | 12 | 68 | Slower reaction rate, but good selectivity. |
Experimental Protocols
Protocol 1: Standard Blanc Chloromethylation using Zinc Chloride
Materials:
-
1,4-Benzodioxan
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 1,4-benzodioxan and paraformaldehyde.
-
Add anhydrous zinc chloride to the mixture.
-
Cool the flask in an ice bath and slowly bubble hydrogen chloride gas through the stirred mixture.
-
After the addition of HCl, warm the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis of the crude product.
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the dry powder onto the top of the prepared column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
Caption: A troubleshooting decision tree for diagnosing low yield in the synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
Technical Support Center: Optimization of Derivatization Reactions for GC-MS Analysis
Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for GC-MS analysis of certain compounds?
A1: Many compounds, particularly those with polar functional groups like hydroxyl (-OH), carboxyl (-COOH), amine (-NH), and thiol (-SH), are not suitable for direct GC-MS analysis. These functional groups can lead to low volatility, poor thermal stability, and unwanted interactions with the GC column, resulting in poor peak shape and inaccurate quantification. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic resolution and sensitivity.
Q2: What are the most common types of derivatization reactions for GC-MS?
A2: The three primary derivatization methods are:
-
Silylation: This is the most common technique and involves replacing active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. It is highly effective for a wide range of polar compounds.
-
Acylation: This method introduces an acyl group into molecules containing hydroxyl, thiol, and amino groups, reducing their polarity.
-
Alkylation/Esterification: This process replaces an active hydrogen with an alkyl group or converts carboxylic acids into esters. It is widely used for the analysis of fatty acids (as fatty acid methyl esters, or FAMEs).
Q3: How do I choose the appropriate derivatization reagent?
A3: The choice of reagent depends on several factors, including the functional groups present in your analyte, the required stability of the derivative, and the sensitivity needed. For example, silylation is versatile for many functional groups, while esterification with BF3-methanol is highly specific for carboxylic acids. For enhanced sensitivity with an electron capture detector (ECD), fluorinated acylating agents are often used.
Q4: What is a two-step derivatization, and when is it necessary?
A4: A two-step derivatization is often employed for compounds containing both carbonyl (aldehyde or ketone) and other polar functional groups, such as sugars and some organic acids. The first step, typically methoximation, protects the carbonyl group and prevents the formation of multiple isomers (tautomers) during the subsequent silylation step.[1] This results in a single, stable derivative for each analyte, simplifying the chromatogram and improving quantification.
Troubleshooting Guides
Problem 1: No Peak or Very Small Analyte Peak
This is one of the most common issues and often points to a problem with the derivatization reaction itself or the GC-MS system.
| Possible Cause | Suggested Solutions & Optimization Steps |
| Incomplete Derivatization | Ensure Anhydrous Conditions: Moisture is a critical issue, especially for silylation, as it consumes the reagent and can hydrolyze the derivatives.[2][3] Ensure all glassware, solvents, and the sample itself are completely dry. Lyophilization or drying under a stream of nitrogen is recommended.[4] Optimize Reaction Conditions: Increase the reaction temperature and/or time. For sterically hindered compounds or less reactive functional groups (e.g., amides), more stringent conditions are often necessary.[3] However, be mindful of potential analyte degradation at excessively high temperatures. Increase Reagent Concentration: Use a molar excess of the derivatization reagent. A general rule for silylation is at least a 2:1 molar ratio of reagent to active hydrogens.[3] Add a Catalyst: For silylation with reagents like BSTFA or MSTFA, adding 1% TMCS (trimethylchlorosilane) can significantly increase reactivity.[4] |
| Reagent Degradation | Use Fresh Reagents: Derivatization reagents, especially silylating agents, are sensitive to moisture and can degrade over time. Use fresh reagents and store them properly under an inert atmosphere in a desiccator. |
| Sample Degradation | Check for Thermal Lability: Your analyte may be degrading in the hot GC inlet. Try lowering the injector temperature to the lowest possible setting that still allows for efficient vaporization. |
| GC-MS System Issues | Perform Inlet Maintenance: A contaminated or active inlet liner can lead to analyte adsorption. Regularly replace the septum and liner. Using a deactivated liner is crucial for polar compounds.[5] Check for Leaks: Leaks in the injection port can lead to sample loss. Perform a leak check on your GC system. Column Issues: The GC column may be contaminated or have active sites. Condition the column according to the manufacturer's instructions or trim 10-20 cm from the inlet end.[5] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can significantly impact integration and quantification accuracy.
| Possible Cause | Suggested Solutions & Optimization Steps |
| Incomplete Derivatization (Tailing) | If the derivatization is incomplete, the remaining polar functional groups on the analyte will interact with active sites in the liner and column, causing peak tailing.[5][6] Re-optimize the derivatization reaction as described in Problem 1. |
| Active Sites in the GC System (Tailing) | Even fully derivatized compounds can interact with active sites. Ensure you are using a high-quality, deactivated inlet liner and GC column. Regular maintenance, including cleaning the inlet and trimming the column, is essential.[7][8] |
| Column Overload (Fronting) | Injecting too much sample can saturate the stationary phase, leading to peak fronting.[5] Reduce the injection volume or dilute your sample. |
| Solvent-Phase Polarity Mismatch (Tailing) | The polarity of your injection solvent should be compatible with your stationary phase. A mismatch can cause poor peak shape.[9] |
Problem 3: Multiple or Unexpected Peaks for a Single Analyte
The presence of unexpected peaks can complicate data analysis and interpretation.
| Possible Cause | Suggested Solutions & Optimization Steps |
| Formation of Artifacts | Derivatization reagents or their byproducts can sometimes react with the analyte, solvents, or even themselves to form artifact peaks.[10][11] For example, silylation can sometimes produce multiple derivatives for a single compound.[12] Consult literature on common artifacts for your specific reagent and analyte. Using high-purity reagents and solvents can minimize these issues. |
| Incomplete Methoximation | For compounds with carbonyl groups, incomplete methoximation can lead to the formation of multiple silylated isomers in the second step. Ensure the methoximation reaction goes to completion.[1] |
| Side Reactions/Degradation | Harsh reaction conditions (e.g., very high temperatures) can cause side reactions or degradation of the analyte or its derivative. Use the mildest conditions that still achieve complete derivatization. |
| Contamination | Extraneous peaks can arise from contaminated solvents, reagents, glassware, or the GC-MS system itself (e.g., column bleed, septum bleed). Always run a reagent blank to identify potential sources of contamination. |
Problem 4: Poor Reproducibility
Inconsistent results between injections can invalidate your quantitative data.
| Possible Cause | Suggested Solutions & Optimization Steps |
| Variable Reaction Conditions | Ensure that the reaction time, temperature, and reagent volumes are precisely controlled for every sample. Automated derivatization systems can significantly improve reproducibility.[13] |
| Presence of Moisture | Inconsistent amounts of moisture between samples will lead to variable derivatization efficiency. Rigorously dry all samples and use anhydrous solvents. |
| Derivative Instability | Some derivatives, particularly certain silylated compounds, can be unstable over time.[14] Analyze samples as soon as possible after derivatization and consider using a more stable derivative if necessary. |
| Matrix Effects | The sample matrix can enhance or suppress the signal of the analyte, leading to variability.[15] The effect can vary between samples with different matrix compositions. Using matrix-matched standards or a stable isotope-labeled internal standard can help to correct for these effects.[16] |
Quantitative Data on Derivatization Optimization
Optimizing reaction parameters is crucial for achieving complete and reproducible derivatization. The following tables summarize key quantitative findings from the literature.
Table 1: Comparison of Silylation Reagents and Conditions
| Reagent | Analyte Type | Typical Conditions | Comments |
| BSTFA (+/- 1% TMCS) | Hydroxylated compounds, carboxylic acids, amines | 60-70°C for 30-60 min[4][17] | More reactive than BSA. TMCS catalyst increases reactivity. |
| MSTFA | Hydroxylated compounds, amino acids | 37°C for 30 min (after methoximation)[1] | Most volatile of the common silylating agents, good for trace analysis. |
| MTBSTFA | Amino acids, phenols | 60°C for 12-24 hours (after methoximation)[18] | Forms more stable TBDMS derivatives, but requires longer reaction times. |
Table 2: Impact of Matrix Effects on Analyte Signal
| Analyte Class | Matrix Component | Observed Effect | Magnitude |
| Carbohydrates & Organic Acids | Phosphate (>0.1 mM) | Signal Suppression | Up to a factor of ~2[15][19] |
| Amino Acids | Complex biological matrix | Signal Suppression or Enhancement | Can be greater than a factor of 2[15] |
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation for General Metabolite Profiling
This is a widely used protocol for the analysis of a broad range of metabolites, including amino acids, organic acids, and sugars.
Materials:
-
Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (optional, as catalyst)
-
Anhydrous pyridine
-
Internal standard (e.g., Ribitol)
-
Dried sample extract
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. This is typically achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Methoximation: Add 50 µL of the methoxyamine hydrochloride solution to the dried sample. Vortex briefly to ensure the sample is fully dissolved.
-
Incubate the vial at 37°C for 90 minutes with agitation (e.g., in a thermoshaker).[1] This step protects any reactive carbonyl groups.
-
Silylation: Add 80 µL of MSTFA (with or without 1% TMCS). Recap the vial and vortex briefly.
-
Incubate the vial at 37°C for 30 minutes with agitation.[1] This step silylates active hydrogens on hydroxyl, carboxyl, amine, and thiol groups.
-
Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert and analyze by GC-MS.
Protocol 2: Esterification of Fatty Acids to FAMEs using Boron Trifluoride-Methanol
This protocol is specific for the analysis of fatty acids.
Materials:
-
Boron trifluoride-methanol (BF3-methanol) reagent (12-14% w/w)
-
Anhydrous hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Fatty acid sample (neat oil or lipid extract)
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a reaction vessel. If the sample is dissolved in a solvent, ensure it is nonpolar (e.g., hexane, toluene). If in an aqueous solvent, evaporate to dryness first.
-
Reaction: Add 2 mL of BF3-methanol reagent. Cap the vessel tightly.
-
Heat at 60°C for 10-60 minutes.[4] The optimal time depends on the specific fatty acids.
-
Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Shake vigorously to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject an aliquot of the hexane layer into the GC-MS.
Visualizations
Caption: General experimental workflow for derivatization and GC-MS analysis.
Caption: A logical workflow for troubleshooting common derivatization issues.
References
- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. mdpi.com [mdpi.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. palsystem.com [palsystem.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Knoevenagel Condensation Reactions
Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation and why are my yields low?
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malonic esters, malononitrile) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to form a C=C double bond.[1][2][3] Low yields can stem from several factors including an inappropriate catalyst, suboptimal reaction conditions, the presence of water, or impure reactants.[4][5]
Q2: What are the most common causes of low conversion rates in a Knoevenagel reaction?
Several factors can contribute to low conversion rates:
-
Catalyst Issues: The catalyst, often a weak base like piperidine, may be unsuitable for the specific substrates, deactivated, or used in an incorrect amount.[5]
-
Solvent Effects: The choice of solvent significantly impacts reaction kinetics.[5][6]
-
Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently. Conversely, excessive heat can lead to side reactions.[5][7]
-
Water Removal: As water is a byproduct, its presence can shift the reaction equilibrium back towards the reactants, thereby lowering the conversion.[2][5][7]
-
Reactant Quality and Stoichiometry: Impurities in reactants or incorrect molar ratios can lead to poor outcomes. Aldehydes are generally more reactive than ketones. The active methylene compound must possess sufficiently electron-withdrawing groups.[5]
Q3: What side reactions can occur and how can I minimize them?
The primary side reactions are the self-condensation of the aldehyde and a Michael addition of the active methylene compound to the α,β-unsaturated product.[4]
-
Self-Condensation: This is more likely with stronger bases. Using a weak base like piperidine or ammonium acetate is generally preferred to minimize this.[4]
-
Michael Addition: This is often favored by longer reaction times and higher temperatures. Optimizing these parameters can reduce the formation of this byproduct.[4]
Troubleshooting Guides
Issue 1: The reaction is not proceeding or is very slow.
Possible Cause: Inactive or inappropriate catalyst.
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh or recently purified catalyst. Catalysts like piperidine can degrade over time.
-
Optimize Catalyst Loading: Ensure the correct stoichiometric amount of catalyst is used. Typically, catalytic amounts (5-20 mol%) are sufficient. Too much catalyst can promote side reactions.[4][8]
-
Consider Alternative Catalysts: If piperidine is ineffective, consider other catalysts. Ammonium salts like ammonium acetate are effective and considered greener alternatives.[5][9] For challenging substrates, Lewis acids (e.g., ZnCl2, TiCl4) or other organocatalysts (e.g., L-proline) can be explored.[7][10][11]
Experimental Protocol: Catalyst Screening A straightforward approach to identify the best catalyst for your specific substrates.
-
Setup: In separate, dry reaction vessels, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) to the chosen solvent (5 mL).
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., piperidine, pyridine, ammonium acetate) at a loading of 10 mol%.
-
Reaction: Stir the mixtures at a predetermined temperature (e.g., room temperature or 50°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Analysis: Compare the conversion rates for each catalyst to identify the most effective one for your system.[5]
Issue 2: The yield is low despite complete consumption of starting materials.
Possible Cause: Suboptimal solvent choice leading to poor solubility or unfavorable reaction kinetics.
Troubleshooting Steps:
-
Evaluate Solvent Polarity: The choice of solvent is critical.[10] Polar aprotic solvents like DMF and acetonitrile often lead to faster reaction rates and higher yields.[6] However, greener polar protic solvents like ethanol and water can also be highly effective.[6][12]
-
Consider Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can significantly improve yields and is environmentally friendly.[8][9][10]
-
Check Reactant Solubility: Ensure your reactants are soluble in the chosen solvent at the reaction temperature.
Data Presentation: Effect of Solvent on Yield
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Reference |
| Toluene | 2.4 | 61-99 | [13] |
| Chloroform | 4.8 | Low | [14] |
| Ethanol | 24.6 | up to 97 | [15] |
| Acetonitrile | 37.5 | High | [6] |
| DMF | 38.3 | up to 95 | [13] |
| Water | 80.1 | 66-99 | [12][15] |
Yields are highly dependent on the specific substrates and reaction conditions.
Issue 3: Reaction stalls or gives a poor yield, especially with less reactive substrates.
Possible Cause: Unfavorable reaction equilibrium due to water accumulation or insufficient thermal energy.
Troubleshooting Steps:
-
Water Removal: Since water is a byproduct, its removal drives the reaction forward.[2][7]
-
Optimize Temperature: Gently heating the reaction (e.g., 40-80°C) can increase the reaction rate and yield.[4] However, be cautious as excessively high temperatures can promote side reactions.[5]
-
Microwave Irradiation: This technique can significantly accelerate reaction rates, reduce reaction times, and improve yields, often under solvent-free conditions.[10][16]
Experimental Protocol: Microwave-Assisted Knoevenagel Condensation (General Procedure)
-
Reactant Mixture: In a microwave-safe vessel, mix the aldehyde (e.g., 8 mmol), malonic acid (e.g., 24 mmol), and a catalytic amount of piperidine (e.g., 4 mmol) in a minimal amount of a high-boiling solvent like DMF (e.g., 5 mL).[17]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Apply constant power (e.g., 50 W) to reach and maintain a specific temperature (e.g., 90°C) for a set time (e.g., 30 minutes).[17]
-
Work-up: After cooling, the reaction mixture is typically concentrated, and the product is precipitated by adding a suitable non-solvent (e.g., cold aqueous NH4Cl solution).[17]
Data Presentation: Conventional Heating vs. Microwave Irradiation
| Substrate (Aldehyde) | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Conventional | 76 | 1-24 h | <10 | [10] |
| 4-Nitrobenzaldehyde | Microwave | 76 | 1 h | 96 | [10] |
| 4-Chlorobenzaldehyde | Conventional | - | - | 28 | [10] |
| 4-Chlorobenzaldehyde | Microwave | - | - | 95 | [10] |
Visualizations
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. purechemistry.org [purechemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pure.tue.nl [pure.tue.nl]
- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Microwave assisted knoevenagel condensation [wisdomlib.org]
- 17. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
Technical Support Center: Separation of Regioisomers in Dibenzodioxin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and separation of dibenzodioxin regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating dibenzodioxin regioisomers?
A1: The primary challenges stem from the large number of possible isomers and their similar physicochemical properties. For instance, there are 75 possible polychlorinated dibenzo-p-dioxin (PCDD) congeners.[1] These isomers often have very close boiling points and polarities, making their separation by standard chromatographic or distillation techniques difficult. The definitive separation of toxic, 2,3,7,8-substituted congeners from other less toxic isomers is a significant analytical challenge.
Q2: What are the most common synthetic routes for obtaining dibenzodioxins, and how do they influence isomer distribution?
A2: A common laboratory-scale synthesis is the Ullmann condensation of a substituted chlorophenate.[2][3] This reaction involves the copper-catalyzed coupling of two aryl halide molecules.[3][4][5] The reaction conditions, such as temperature and the nature of the starting materials, can significantly influence the resulting isomer distribution. For example, the self-condensation of potassium 2,4-dichlorophenate yields 2,7-dichlorodibenzo-p-dioxin.[2] High temperatures can lead to a variety of isomers and byproducts, complicating the subsequent purification process.
Q3: What are the recommended initial steps for purifying a crude reaction mixture from a dibenzodioxin synthesis?
A3: Initial purification of a crude reaction mixture typically involves several steps to remove unreacted starting materials, catalysts, and major byproducts before fine separation of the regioisomers. A common procedure includes:
-
Removal of the catalyst: The solid product is collected, and the copper catalyst is typically removed by washing or filtration.
-
Solvent extraction: The product is extracted with a suitable solvent like chloroform to separate it from inorganic salts.[2]
-
Base wash: An aqueous sodium hydroxide wash can be used to remove acidic impurities such as unreacted phenols or phenoxy-phenols.[2]
-
Recrystallization/Sublimation: Fractional sublimation and recrystallization from a suitable solvent, such as anisole, can be effective in enriching the desired isomers and removing more soluble impurities.[2]
Q4: Which chromatographic techniques are most effective for separating dibenzodioxin regioisomers?
A4: High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is the most powerful and widely used technique for the isomer-specific separation and quantification of dibenzodioxins.[1] High-performance liquid chromatography (HPLC) is also a valuable tool, particularly for preparative scale separations and for isomers that are difficult to resolve by GC.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Resolution / Co-elution of Isomers | Inappropriate GC column phase. | - Use a column specifically designed for dioxin analysis, such as a 5% diphenyl/95% dimethylpolysiloxane phase. - For difficult separations, consider a more polar column or a column with a different selectivity, like one with a cyanopropyl phase, for confirmation. |
| Non-optimized temperature program. | - Lower the initial oven temperature. - Decrease the temperature ramp rate to improve separation of closely eluting peaks. | |
| Carrier gas flow rate is not optimal. | - Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen). | |
| Peak Tailing | Active sites in the injector liner or column. | - Use a deactivated injector liner. - Cut a small portion (e.g., 10-20 cm) from the front of the GC column. - If the problem persists, the column may be degraded and require replacement. |
| Column contamination. | - Bake out the column at a high temperature (within its specified limit). - If contamination is severe, consider solvent rinsing the column (for bonded phases). | |
| Inconsistent Retention Times | Leaks in the GC system. | - Check for leaks at the injector, detector, and column fittings using an electronic leak detector. |
| Fluctuations in oven temperature or carrier gas flow. | - Verify the stability of the GC oven temperature. - Ensure the carrier gas supply and pressure regulators are functioning correctly. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Inadequate Separation of Isomers | Incorrect stationary phase. | - Standard C18 columns may not provide sufficient selectivity. - Utilize columns with alternative selectivities, such as pyrenylethyl (PYE) or nitrophenylethyl (NPE) phases, which leverage π-π and dipole-dipole interactions to enhance separation.[6] |
| Non-optimized mobile phase. | - Adjust the solvent strength by varying the ratio of organic solvent (e.g., methanol, acetonitrile) to water. - For ionizable compounds, control the pH of the mobile phase with a suitable buffer. | |
| Broad or Split Peaks | Sample solvent incompatible with the mobile phase. | - Dissolve the sample in the initial mobile phase whenever possible. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Drifting Retention Times | Insufficient column equilibration. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially for gradient elution. |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily to avoid changes due to evaporation of volatile components. |
Experimental Protocols
Representative Synthesis of 2,7-Dichlorodibenzo-p-dioxin via Ullmann Condensation[2]
This protocol describes the synthesis of 2,7-dichlorodibenzo-p-dioxin from potassium 2,4-dichlorophenate.
Materials:
-
Potassium 2,4-dichlorophenate
-
Copper catalyst (freshly prepared)
-
Benzene
-
n-Pentane
-
Chloroform
-
Aqueous sodium hydroxide
Procedure:
-
A mixture of potassium 2,4-dichlorophenate is heated to 150°C to remove any residual water.
-
After cooling, freshly prepared copper catalyst and benzene are added.
-
The mixture is heated to 150°C for 30 minutes, during which distillate is collected.
-
The temperature is then raised to 185°C for 3 hours, and finally to 210°C for 12 hours.
-
After cooling, the solid product is collected by filtration and washed with n-pentane.
-
The product remaining on the filter is extracted multiple times with hot chloroform.
-
The combined chloroform extracts are concentrated.
-
The crude product is further purified by washing with aqueous sodium hydroxide, followed by fractional sublimation and recrystallization from anisole.
Data Presentation
Table 1: Comparison of HPLC Column Selectivity for Dibenzodioxin Isomers[6]
| Column Type | Stationary Phase | Primary Separation Mechanism(s) | Selectivity towards Dibenzodioxin Isomers |
| C18 (ODS) | Octadecylsilane | Hydrophobic interactions | Good general-purpose separation based on hydrophobicity. May not resolve isomers with similar hydrophobicity. |
| PYE | 2-(1-Pyrenyl)ethyl | Hydrophobic and π-π interactions | Enhanced selectivity for planar aromatic compounds. Retains symmetrical isomers more strongly. |
| NPE | Nitrophenylethyl | Hydrophobic, π-π, and dipole-dipole interactions | Preferentially retains isomers with a strong dipole moment. Offers unique separation possibilities compared to C18 and PYE. |
Visualizations
References
Technical Support Center: Improving the Stability of Derivatization Reagents for Chromatography
Welcome to the Technical Support Center for chromatography derivatization reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Troubleshooting Guide & FAQs
This section provides answers to specific questions you may have about the stability of your derivatization reagents.
Question 1: My silylation reaction is giving low or no yield of the desired derivative. Could the reagent be the problem?
Answer:
Yes, this is a very common sign of silylation reagent degradation. Silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are extremely sensitive to moisture.[1][2][3] Any water present in your sample, solvents, or glassware will preferentially react with the silylating agent, rendering it inactive for your analyte.
Troubleshooting Steps:
-
Check for Moisture: Ensure all glassware is oven-dried and cooled in a desiccator. Use only anhydrous solvents for your reaction. If your sample is in an aqueous solution, it must be thoroughly dried prior to adding the reagent.[2]
-
Reagent Age and Storage: Once opened, the shelf life of many silylation reagents decreases significantly. For example, BSTFA has a shelf life of only a month or two in the freezer after being opened. If you suspect degradation, use a fresh, unopened vial of the reagent. Unopened silylation reagents, when stored correctly, can be stable indefinitely.[1]
-
Inert Atmosphere: Handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
-
Storage Conditions: Store reagents tightly capped in a desiccator at the recommended temperature, which is often refrigerated or frozen.[2][3]
Question 2: I am observing extraneous peaks in my chromatogram after derivatization. What could be the cause?
Answer:
Extraneous peaks can arise from several sources related to reagent stability and handling:
-
Reagent Byproducts: The derivatization reaction itself produces byproducts. While many are volatile and may not interfere, improper reaction conditions or reagent degradation can lead to an increase in interfering byproducts.[1][4]
-
Hydrolysis Products: If silylation reagents or their derivatives are exposed to moisture, they can hydrolyze. A common hydrolysis product is hexamethyldisiloxane, which is generally inert but can appear as a peak in your chromatogram.[5]
-
Solvent Impurities: Ensure the solvents used are of high purity and compatible with your derivatization chemistry.
Question 3: My fluorescently labeled derivatives are showing decreasing signal over time. Why is this happening?
Answer:
This issue points to the instability of either the fluorescent labeling reagent itself or the resulting derivative.
-
Reagent Instability in Solution: Many fluorescent labeling reagents are unstable in aqueous or protic solvents. For example, Dansyl chloride is unstable in dimethyl sulfoxide (DMSO) and hydrolyzes in aqueous solutions, so aqueous solutions should not be stored for more than a day.[6][7][8] Similarly, OPA (o-phthalaldehyde) reagent solutions have a limited stability of a few days to two weeks depending on the formulation and storage conditions.[9][10][11]
-
Derivative Instability: The fluorescent derivatives themselves can be unstable under certain conditions. For instance, FMOC (9-fluorenylmethyloxycarbonyl chloride) derivatives are unstable under basic conditions but can be stabilized for at least 24 hours by acidification after the reaction.[12][13] OPA-amino acid derivatives are also known to be unstable.[11]
-
Photodegradation: Fluorescent compounds can be susceptible to degradation upon exposure to light. It is crucial to store both the reagents and the derivatized samples in the dark or in amber vials to prevent photodegradation.[11]
Question 4: How can I improve the stability and reproducibility of my acylation reactions?
Answer:
Acylated derivatives are generally more stable than their silylated counterparts, particularly against hydrolysis.[14] However, issues can still arise.
-
Moisture Control: While less sensitive than silylating agents, acylating reagents like acid anhydrides and acyl halides can also be hydrolyzed by water, reducing their reactivity. Maintaining anhydrous conditions is still recommended.
-
Removal of Acidic Byproducts: Acylation reactions often produce acidic byproducts that can degrade the derivative or damage the chromatography column. These should be removed before analysis.[15]
-
Proper pH: The pH of the reaction is critical. For instance, HFB (heptafluorobutyryl) esters of phenols are stable at a pH below 6, but can decompose in alkaline conditions.[15]
Quantitative Data on Reagent Stability
The stability of derivatization reagents can vary significantly based on their chemical nature, formulation, and storage conditions. Below is a summary of available stability data for common reagents.
| Reagent/Derivative | Class | Storage Conditions | Reported Stability | Citations |
| BSTFA | Silylation | Unopened, Room Temperature | Stable Indefinitely | [1] |
| Opened, Freezer | 1-2 months | |||
| BSTFA + TMCS (99:1) | Silylation | Unopened, Properly Stored | Stable Indefinitely | |
| MSTFA | Silylation | Recommended at ≤4°C | Quite stable at room temperature and above | [2] |
| t-BDMS derivatives | Silylation | Not Specified | 10,000 times more stable to hydrolysis than TMS derivatives | [16][17] |
| Dansyl Chloride (solid) | Fluorescent Labeling | -20°C | ≥ 4 years | [7] |
| Dansyl Chloride (aqueous solution) | Fluorescent Labeling | Room Temperature | Not recommended for storage > 1 day | [7] |
| OPA-ET Reagent | Fluorescent Labeling | Not Specified | Freshly prepare every 2 days | [9] |
| OPA-MCE/MPA Reagents | Fluorescent Labeling | Not Specified | Stable within 9 days | [9] |
| OPA Reagent Solution | Fluorescent Labeling | 4°C in amber vial | 3-4 days | [10] |
| 4°C, under Nitrogen | 1-2 weeks | [11] | ||
| OPA-Amino Acid Derivatives | Fluorescent Labeling | Room Temperature | Stable for up to 19 hours (with ET) | [9] |
| Room Temperature | Decreases in concentration by 6% after >15 hours | [18] | ||
| PFBHA Derivatives | Alkylation | 4°C in CH2Cl2 | Stable for ≥ 66 days (aromatic/saturated) | [19] |
| 4°C in CH2Cl2 | Degrade after ~38 days (keto-acids/unsaturated aldehydes) | [19] | ||
| FMOC Derivatives | Fluorescent Labeling | Acidified Solution | Stable for at least 24 hours | [13] |
| Me-PFP Derivatives | Acylation | Toluene at 4°C | Stable for at least 14 days | [20] |
Experimental Protocols
Protocol for Evaluating the Stability of a Derivatization Reagent
This general protocol can be adapted to assess the stability of various derivatization reagents under different storage conditions. The principle is to derivatize a standard analyte at set time intervals and monitor the yield of the derivative by chromatography.
1. Materials:
- Derivatization reagent to be tested.
- A stable, pure standard of an analyte known to react with the reagent.
- High-purity anhydrous solvents.
- Appropriate chromatography system (GC or HPLC) with a suitable column and detector.
- Vials for storing reagent aliquots under different conditions.
- Inert gas (e.g., nitrogen or argon).
2. Procedure:
- Reagent Preparation and Aliquoting:
- If the reagent is a solid, dissolve it in a suitable anhydrous solvent to a known concentration.
- Dispense aliquots of the reagent solution into several vials under an inert atmosphere.
- Tightly cap the vials.
- Storage Conditions:
- Store the aliquots under the conditions you wish to evaluate (e.g., room temperature in the dark, refrigerated at 4°C, frozen at -20°C, exposed to ambient light at room temperature).
- Time Points:
- Establish a series of time points for testing (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).
- Derivatization and Analysis:
- At each time point, take one aliquot from each storage condition.
- Allow the aliquot to come to room temperature if it was refrigerated or frozen.
- Perform a standard derivatization reaction using a fixed amount of the analyte standard and the aged reagent.
- Analyze the reaction mixture by chromatography.
- Quantify the peak area of the derivatized analyte.
- Data Analysis:
- Plot the peak area of the derivative versus the storage time for each condition.
- A significant decrease in the peak area over time indicates degradation of the reagent.
- The shelf-life can be defined as the time at which the derivative yield drops below a certain threshold (e.g., 90% of the initial yield).
Visualizations
Caption: Troubleshooting flowchart for low derivatization yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. interchim.fr [interchim.fr]
- 12. scielo.br [scielo.br]
- 13. ikm.org.my [ikm.org.my]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chromtech.com [chromtech.com]
- 17. gcms.cz [gcms.cz]
- 18. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Phloroglucinol Purification with Macroporous Adsorption Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of total phloroglucinols using macroporous adsorption resins.
Frequently Asked Questions (FAQs)
Q1: What are macroporous adsorption resins and why are they suitable for phloroglucinol purification?
A1: Macroporous adsorption resins are synthetic polymers with a porous structure, large surface area, and specific polarity.[1][2] These characteristics allow for the selective adsorption of target molecules, like phloroglucinols, from complex mixtures.[1][2] The purification process is based on physical interactions such as van der Waals forces and hydrogen bonding.[2][3] This method is favored for its high efficiency, low operational cost, ease of resin regeneration, and the use of food-grade solvents, making it an environmentally friendly option.[4]
Q2: How do I select the appropriate macroporous resin for my experiment?
A2: Resin selection is critical and depends on the polarity of the target phloroglucinols and the composition of the crude extract.[1] Generally, a resin with a polarity similar to the target compounds will exhibit better adsorption.[3] For phlorotannins (a major class of phloroglucinols), non-polar to weakly polar resins like the Amberlite XAD series and Diaion HP-20 are often effective.[5][6] It is recommended to screen several resins with varying polarities and surface areas to identify the one with the best adsorption and desorption capacities for your specific application.[1][2]
Q3: What are the key parameters to optimize for efficient purification?
A3: Key parameters to optimize include:
-
Sample pH: The pH of the sample solution can influence the surface charge of both the phloroglucinols and the resin, affecting adsorption capacity.[7]
-
Sample Concentration and Loading Volume: Overloading the column can lead to premature breakthrough of the target compounds, reducing the overall yield.[8]
-
Flow Rate: A lower flow rate generally allows for more efficient adsorption by increasing the contact time between the sample and the resin.[9]
-
Elution Solvent and Concentration: The choice of solvent and its concentration (commonly ethanol-water mixtures) is crucial for effective desorption of the bound phloroglucinols.[10]
-
Temperature: Temperature can affect the adsorption kinetics and equilibrium.[8]
Troubleshooting Guide
Problem 1: Low Yield/Recovery of Phloroglucinols
| Possible Cause | Troubleshooting Steps |
| Inappropriate Resin Selection | The selected resin may have poor affinity for the target phloroglucinols. Screen a panel of resins with different polarities (non-polar, weakly polar, polar) to find the optimal match.[1][2] |
| Suboptimal Adsorption pH | The pH of the crude extract may not be optimal for adsorption. Adjust the pH of the sample solution (e.g., in a range of 2-7) to enhance the interaction between the phloroglucinols and the resin.[7] |
| Column Overloading | The concentration of the sample or the loading volume is too high, leading to incomplete adsorption.[8] Reduce the sample concentration or the loading volume (bed volumes). Perform a breakthrough curve analysis to determine the optimal loading capacity.[8] |
| Flow Rate is Too High | A high flow rate reduces the contact time between the sample and the resin, leading to inefficient adsorption.[9] Decrease the loading flow rate to allow for sufficient interaction time. |
| Incomplete Elution | The chosen elution solvent or its concentration is not effective in desorbing the phloroglucinols from the resin. Optimize the eluent system by testing different solvents (e.g., ethanol, methanol) and concentrations. A gradient elution might be more effective than isocratic elution.[10] |
| Phloroglucinol Degradation | Phloroglucinols can be sensitive to factors like high temperature or extreme pH.[11] Ensure that the purification process is carried out under mild conditions. |
Problem 2: Poor Purity of the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-adsorption of Impurities | The resin may be adsorbing impurities along with the phloroglucinols. Incorporate a washing step with a weak solvent (e.g., water or low-concentration ethanol) after sample loading to remove loosely bound impurities.[6] |
| Ineffective Washing Step | The washing step is insufficient to remove all co-adsorbed impurities. Increase the volume of the washing solvent or try a slightly stronger washing solvent that does not elute the target compounds. |
| Inappropriate Elution Profile | A single-step elution may co-elute impurities with the phloroglucinols. Implement a gradient elution with increasing concentrations of the organic solvent. This can help to separate compounds with different affinities for the resin. |
| Presence of Highly Similar Compounds | The crude extract may contain compounds with very similar properties to the target phloroglucinols. Consider a multi-step purification strategy, combining macroporous resin chromatography with other techniques like Sephadex LH-20 or preparative HPLC for higher purity. |
Problem 3: Resin Fouling and Regeneration Issues
| Possible Cause | Troubleshooting Steps |
| Irreversible Adsorption of Compounds | Some compounds in the crude extract may bind irreversibly to the resin, reducing its capacity over time.[12] Implement a rigorous regeneration protocol after each use. |
| Presence of Suspended Solids | Particulate matter in the crude extract can clog the resin bed.[12] Filter or centrifuge the crude extract before loading it onto the column. |
| Inadequate Regeneration Protocol | The regeneration steps are not sufficient to remove all adsorbed materials. A typical regeneration involves washing with an acidic solution (e.g., HCl) followed by a basic solution (e.g., NaOH), and then rinsing with water and the storage solvent.[6][12] Ensure the contact time and concentrations of the regeneration solutions are adequate. |
Data Presentation
Table 1: Comparison of Macroporous Resins for Phlorotannin Purification
| Resin | Polarity | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Reference |
| HP-20 | Non-polar | 190 ± 10 | 32.8 ± 2.1 | [7] |
| XAD-16N | Non-polar | 183 ± 18 | 38.2 ± 7.7 | [6][7] |
| SP-850 | Weakly polar | 183 ± 31 | 27.7 ± 4.6 | [7] |
| XAD-7 | Weakly polar | - | 69.1 ± 3.3 | [7] |
| XAD-4 | Non-polar | - | - | [6] |
| XAD-2 | Non-polar | - | - | [6] |
| D101 | Non-polar | - | - | [10] |
| AB-8 | Weakly polar | - | - | [2] |
Note: Adsorption capacities and desorption ratios can vary significantly depending on the specific phloroglucinol compounds, the crude extract composition, and the experimental conditions.
Experimental Protocols
1. Resin Pretreatment and Activation
-
Objective: To remove any residual monomers and pore-filling agents from the new resin and to activate it for use.
-
Protocol:
-
Soak the dry resin in ethanol for 24 hours to allow for complete swelling.
-
Wash the resin sequentially with 1N HCl, deionized water until neutral, 1N NaOH, and finally deionized water until the effluent is neutral.
-
Store the pretreated resin in an appropriate solvent (e.g., ethanol) until use.
-
2. Sample Preparation and Loading
-
Objective: To prepare the crude phloroglucinol extract for loading onto the resin column.
-
Protocol:
-
Dissolve the crude extract in a suitable solvent, which is often the same as the initial mobile phase (e.g., deionized water or a low percentage of ethanol).
-
Filter or centrifuge the sample solution to remove any particulate matter.
-
Load the prepared sample onto the pre-equilibrated resin column at a controlled, slow flow rate.
-
3. Washing
-
Objective: To remove unwanted, weakly adsorbed impurities from the resin.
-
Protocol:
-
After loading the sample, wash the column with a weak solvent. Deionized water is commonly used to remove sugars, salts, and other polar impurities.
-
Monitor the effluent (e.g., using a UV detector or by qualitative tests) to determine when the impurity peak has been completely washed out.
-
4. Elution
-
Objective: To desorb the purified phloroglucinols from the resin.
-
Protocol:
-
Elute the bound phloroglucinols using an appropriate organic solvent, typically an ethanol-water mixture.
-
The optimal ethanol concentration needs to be determined experimentally; it often falls in the range of 40-80%.[8]
-
A stepwise or gradient elution with increasing ethanol concentration can be employed for better separation of different phloroglucinol fractions.
-
Collect the eluate in fractions and monitor the phloroglucinol content in each fraction.
-
5. Resin Regeneration
-
Objective: To clean the resin after use, allowing for its reuse in subsequent purification cycles.[2]
-
Protocol:
-
After elution, wash the resin with a strong organic solvent (e.g., 95% ethanol) to remove any remaining organic compounds.
-
Perform a sequential wash with 1N HCl, deionized water, 1N NaOH, and finally deionized water until the pH is neutral.[6]
-
Store the regenerated resin in an appropriate solvent.
-
Visualizations
Caption: General experimental workflow for phloroglucinol purification.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Logical flow for optimizing the purification process.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption and desorption characteristics of polyphenols from Eucommia ulmoides Oliv. leaves with macroporous resin and its inhibitory effect on α-amylase and α-glucosidase - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recovery and Concentration of Polyphenols from Roasted Hazelnut Skin Extract Using Macroporous Resins [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adsorption and Desorption Characteristics of Total Flavonoids from Acanthopanax senticosus on Macroporous Adsorption Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Polyphenols from Distiller’s Grains by Macroporous Resin and Analysis of the Polyphenolic Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
Validation & Comparative
In-depth Bioactivity Analysis of 2,3-Dihydrobenzo[b]dioxine Derivatives: A Comparative Overview
For researchers, scientists, and professionals in drug development, understanding the therapeutic potential of novel chemical entities is paramount. This guide provides a comparative analysis of the bioactivity of 2,3-dihydrobenzo[b]dioxine derivatives, a class of compounds showing promise in various therapeutic areas. While specific data on 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine derivatives is limited in publicly available research, this guide will draw comparisons from structurally related compounds within the same class to provide a valuable overview of their potential.
The 1,4-benzodioxane scaffold is a versatile structural motif found in numerous biologically active compounds and clinically significant drugs.[1][2] Derivatives of 2,3-dihydrobenzo[b]dioxine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antidepressant, and antimicrobial effects.[3] This broad spectrum of activity makes them attractive candidates for further investigation in drug discovery programs.
Comparative Bioactivity Data
Due to the absence of specific comparative studies on 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine derivatives, this section presents data on other relevant 2,3-dihydrobenzo[b]dioxine analogs to illustrate the therapeutic potential of this chemical class. The following table summarizes the inhibitory activities of selected derivatives against various biological targets.
| Compound ID | Target | Bioactivity (IC₅₀) | Reference |
| Compound A (2,3-dihydro-1,4-benzodioxine-5-carboxamide) | PARP1 | 5.8 µM | [1][4] |
| Compound B ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-8-carboxamide) | PARP1 | 0.082 µM | [1][4] |
| Compound C (A 1,4-benzodioxan-related compound) | α1D-adrenoreceptor | High Affinity | [5] |
Note: The data presented above is for illustrative purposes to highlight the potential of the 2,3-dihydrobenzo[b]dioxine scaffold. Direct comparisons of the bioactivity of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine derivatives require dedicated experimental studies.
Experimental Protocols
The following are generalized methodologies for key experiments typically used to evaluate the bioactivity of compounds like 2,3-dihydrobenzo[b]dioxine derivatives.
In Vitro Anticancer Activity (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2,3-dihydrobenzo[b]dioxine derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Enzyme Inhibition Assay (e.g., PARP1 Inhibition)
This type of assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Reaction Mixture Preparation: A reaction mixture containing the enzyme (e.g., recombinant PARP1), its substrate, and a buffer is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.
-
Detection: The product of the enzymatic reaction is detected using a suitable method, such as fluorescence or absorbance.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.[1][4]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within biological systems and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by bioactive compounds and a typical workflow for screening and identifying lead compounds.
Caption: A generalized workflow for drug discovery, from initial high-throughput screening to preclinical development.
Caption: A simplified representation of a signaling pathway that can be modulated by a bioactive compound.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan) as a tool to highlight the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in the regulation of human PC-3 prostate cancer cell apoptosis and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine Analogues in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides a comparative analysis of various analogues derived from this core structure, focusing on their anticancer properties. The performance of these compounds is evaluated based on quantitative experimental data, with detailed methodologies provided for key assays.
Data Presentation: Comparative Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activity of different series of 6-substituted-2,3-dihydrobenzo[b]dioxine analogues against various cancer cell lines. The data is presented as IC50 or GI50 values (the concentration required to inhibit 50% of cell growth), providing a clear comparison of the potency of each analogue.
Table 1: Cytotoxic Activity of 1,4-Benzodioxane-Hydrazone Derivatives [1]
A series of 1,4-benzodioxane-hydrazone derivatives were synthesized and evaluated for their anticancer activity. Compound 7e emerged as a particularly potent inhibitor across a wide range of cancer cell lines.[1]
| Compound | Average GI50 (μM) (NCI-60) | MDA-MB-435 (Melanoma) GI50 (μM) | M14 (Melanoma) GI50 (μM) | SK-MEL-2 (Melanoma) GI50 (μM) | UACC-62 (Melanoma) GI50 (μM) |
| 7e | 6.92 | 0.20 | 0.46 | 0.57 | 0.27 |
Table 2: Cytotoxic Activity of 1,2,4-Triazole Derivatives Containing a 1,4-Benzodioxan Fragment [2]
These compounds were designed and evaluated as potential methionine aminopeptidase type II (MetAP2) inhibitors. Compound 5k demonstrated significant cytotoxic activity against the HEPG2 cancer cell line, which was comparable to the positive control.[2]
| Compound | HEPG2 (Liver Cancer) IC50 (μM) | MetAP2 Enzyme Inhibition IC50 (μM) |
| 5k | 0.81 | 0.93 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HEPG2, MDA-MB-435)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (benzodioxine analogues)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the compound.
Enzyme Inhibition Assay (e.g., MetAP2)
This assay measures the ability of the test compounds to inhibit the activity of a specific enzyme, such as methionine aminopeptidase type II (MetAP2).
Materials:
-
Recombinant human MetAP2 enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds
-
Detection reagent
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the MetAP2 enzyme, and the test compound at various concentrations.
-
Incubation: Incubate the mixture for a predetermined time to allow the compound to interact with the enzyme.
-
Substrate Addition: Add the enzyme substrate to initiate the reaction.
-
Reaction Termination and Detection: After a specific incubation time, stop the reaction and add a detection reagent that produces a measurable signal (e.g., colorimetric or fluorometric) proportional to the enzyme activity.
-
Signal Measurement: Measure the signal using a microplate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of these benzodioxine analogues.
Discussion and Structure-Activity Relationship (SAR)
The presented data suggests that modifications at the 6-position of the 2,3-dihydrobenzo[b]dioxine ring can significantly impact the cytotoxic potency of the resulting analogues.
For the 1,4-benzodioxane-hydrazone derivatives , the specific substitutions on the hydrazone moiety play a crucial role in their activity, with compound 7e demonstrating broad and potent anticancer effects, particularly against melanoma cell lines.[1] This suggests that further exploration of substituents at this position could lead to the development of highly effective and selective anticancer agents.[1]
In the case of the 1,2,4-triazole derivatives , the introduction of the triazole ring containing the 1,4-benzodioxan fragment resulted in potent MetAP2 inhibitors with significant cytotoxic activity.[2] Compound 5k stands out as a promising lead for the development of novel liver cancer therapeutics.[2] The inhibitory activity against MetAP2 suggests a specific mechanism of action for this class of analogues.
The anticancer activity of some benzodioxane derivatives, particularly in prostate cancer cells, has been linked to their ability to act as α1-adrenoceptor antagonists .[3][4][5] This antagonism can lead to the induction of apoptosis through pathways that are independent of their adrenoceptor blocking activity.[5] Furthermore, some analogues have been shown to inhibit the mTOR signaling pathway , a critical regulator of cell growth and proliferation, leading to apoptosis and cell cycle arrest.[1][6]
References
- 1. Relative cytotoxic potencies and cell death mechanisms of α1 -adrenoceptor antagonists in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha1-adrenoceptor antagonists radiosensitize prostate cancer cells via apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine and Other Alkylating Agents for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine against established alkylating agents used in cancer research and therapy. While the benzodioxane scaffold has shown promise in the development of novel therapeutics, it is important to note that as of the latest literature review, publically available experimental data on the specific alkylating activity and cytotoxicity of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is limited. This guide, therefore, presents a comparison based on the known mechanisms and performance of well-characterized alkylating agents and outlines a proposed experimental framework for the evaluation of novel compounds like 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA.[1][2][3] This modification disrupts DNA structure and function, leading to inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[4][5] These agents are classified based on their chemical structure and include several major classes such as nitrogen mustards, nitrosoureas, alkyl sulfonates, and triazines.[1]
Mechanism of Action: DNA Alkylation
The primary mechanism of action for alkylating agents involves the formation of covalent bonds with DNA bases, particularly the N7 position of guanine.[2] Bifunctional alkylating agents can form cross-links within a single DNA strand (intrastrand) or between two different strands (interstrand), which are particularly difficult for cellular repair mechanisms to resolve and are highly cytotoxic.[1][3] Monofunctional agents, on the other hand, attach to a single position on a DNA base.[1] This DNA damage triggers cellular stress responses, which, if the damage is irreparable, lead to programmed cell death (apoptosis).
Caption: General mechanism of action of DNA alkylating agents.
Comparative Performance of Common Alkylating Agents
The cytotoxic efficacy of alkylating agents is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported IC50 values for several well-established alkylating agents across different cancer cell types.
| Alkylating Agent | Class | Cancer Cell Line | IC50 (µM) |
| Cisplatin | Platinum-based | A549 (Lung) | ~5-10 |
| MCF-7 (Breast) | ~5-15 | ||
| U-87 MG (Glioblastoma) | ~10-20 | ||
| Carboplatin | Platinum-based | A549 (Lung) | ~20-50 |
| OVCAR-3 (Ovarian) | ~10-30 | ||
| Cyclophosphamide | Nitrogen Mustard | Raji (Lymphoma) | ~1-5 (active metabolite) |
| MCF-7 (Breast) | ~10-50 (active metabolite) | ||
| Melphalan | Nitrogen Mustard | RPMI 8226 (Multiple Myeloma) | ~1-10 |
| Carmustine (BCNU) | Nitrosourea | U-87 MG (Glioblastoma) | ~20-60 |
| Temozolomide | Triazene | U-87 MG (Glioblastoma) | ~50-200 |
Note: IC50 values can vary significantly depending on the experimental conditions, such as cell line, exposure time, and assay method.
Proposed Experimental Workflow for Evaluation
To ascertain the potential of a novel compound such as 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine as an alkylating agent, a standardized experimental workflow is essential. This allows for direct comparison with existing agents. The following diagram outlines a typical workflow for the in vitro evaluation of a novel anticancer compound.
Caption: Proposed workflow for evaluating a novel alkylating agent.
Detailed Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a positive control, e.g., cisplatin) for 48-72 hours. Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
DNA Damage Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA strand breaks in individual cells.[9][10]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[9]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. Fragmented DNA (due to strand breaks) will migrate away from the nucleus, forming a "comet tail".[9]
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Image Analysis: Visualize the slides using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and the percentage of DNA in the tail).
Conclusion
While 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine belongs to a class of compounds with demonstrated potential in anticancer research, a direct comparison of its performance as an alkylating agent is currently hampered by the lack of published experimental data. The established alkylating agents discussed in this guide provide a benchmark for the cytotoxic and DNA-damaging efficacy that a novel compound would need to meet or exceed. The proposed experimental workflow offers a clear path for the systematic evaluation of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine to determine its therapeutic potential and mechanism of action. Further research is warranted to elucidate the biological activity of this and other related benzodioxane derivatives.
References
- 1. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 2. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 5. nursingcecentral.com [nursingcecentral.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Confirming the Structure of Reaction Products of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine with various nucleophiles. The structural confirmation of these products is crucial for researchers in drug discovery and organic synthesis, where the 1,4-benzodioxane moiety is a common scaffold. This document presents experimental data from analogous reactions, detailed methodologies for product characterization, and a comparison with alternative synthetic approaches.
Performance Comparison: Nucleophilic Substitution Reactions
The reactivity of the benzylic chloride in 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine allows for nucleophilic substitution to form a variety of derivatives. Below is a comparison of the expected products and their characterization data when reacted with representative oxygen, nitrogen, and sulfur nucleophiles. The data is compiled from analogous reactions in the literature, providing a predictive framework for researchers.
Table 1: Comparison of Reaction Products and Spectroscopic Data
| Nucleophile | Product | Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) | Expected IR Bands (cm⁻¹) | Expected High-Resolution Mass Spec (m/z) |
| Sodium Methoxide (CH₃ONa) | 6-(methoxymethyl)-2,3-dihydrobenzo[b]dioxine | ~4.4 (s, 2H, -CH₂-O), ~3.4 (s, 3H, -OCH₃), 4.2-4.3 (m, 4H, -OCH₂CH₂O-), 6.8-7.0 (m, 3H, Ar-H) | ~74 (-CH₂-O), ~58 (-OCH₃), 64.3 (-OCH₂CH₂O-), 117-122 (Ar-CH), 135 (Ar-C), 143 (Ar-C-O) | 2950-2850 (C-H), 1100 (C-O) | [M+H]⁺ calculated for C₁₀H₁₃O₃ |
| Piperidine (C₅H₁₀NH) | 6-(piperidin-1-ylmethyl)-2,3-dihydrobenzo[b]dioxine | ~3.5 (s, 2H, -CH₂-N), 2.3-2.5 (m, 4H, -N(CH₂)₂-), 1.4-1.6 (m, 6H, -(CH₂)₃-), 4.2-4.3 (m, 4H, -OCH₂CH₂O-), 6.8-7.0 (m, 3H, Ar-H) | ~63 (-CH₂-N), ~54 (-N(CH₂)₂-), ~26, ~24 (-(CH₂)₃-), 64.3 (-OCH₂CH₂O-), 117-122 (Ar-CH), 131 (Ar-C), 143 (Ar-C-O) | 2950-2800 (C-H), 1120 (C-N) | [M+H]⁺ calculated for C₁₄H₂₀NO₂ |
| Sodium Thiophenolate (C₆H₅SNa) | 6-((phenylthio)methyl)-2,3-dihydrobenzo[b]dioxine | ~4.1 (s, 2H, -CH₂-S), 4.2-4.3 (m, 4H, -OCH₂CH₂O-), 6.8-7.4 (m, 8H, Ar-H) | ~39 (-CH₂-S), 64.3 (-OCH₂CH₂O-), 117-136 (Ar-CH, Ar-C), 143 (Ar-C-O) | 3050-2850 (C-H), 1480, 1440 (C=C, Ar) | [M+H]⁺ calculated for C₁₅H₁₅O₂S |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of the reaction products, based on established methodologies for similar compounds.[1][2]
General Procedure for Nucleophilic Substitution
To a solution of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine (1.0 eq) in a suitable solvent (e.g., DMF, THF, or ethanol), the respective nucleophile (1.1-1.5 eq) is added. If the nucleophile is an alcohol or thiol, a base such as potassium carbonate or sodium hydride (1.2-1.5 eq) is also added. The reaction mixture is stirred at a temperature ranging from room temperature to 80°C for 4-24 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Fourier-Transform Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples are typically analyzed as thin films on NaCl plates or as KBr pellets.
-
High-Resolution Mass Spectrometry (HRMS): HRMS data is obtained using an ESI-TOF mass spectrometer to confirm the elemental composition of the synthesized compounds.
Alternative Approaches and Comparative Reactivity
An alternative to using 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is to employ the corresponding 6-(bromomethyl) or 6-((tosyloxy)methyl) derivatives. Generally, the reactivity of these benzylic halides and sulfonates in Sₙ2 reactions follows the order: I > OTs > Br > Cl. Therefore, 6-(bromomethyl)-2,3-dihydrobenzo[b]dioxine would be expected to react faster than its chloro-analogue under identical conditions. However, the chloro-derivative is often more readily available and cost-effective.
Another alternative is to synthesize the desired 6-substituted methyl derivatives through a different synthetic route, for example, by functional group transformation of a pre-existing group at the 6-position, such as the reduction of a carboxylic acid or aldehyde. The choice of method will depend on the availability of starting materials, desired yield, and reaction conditions.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general synthetic workflow and the logical relationship of the components in the synthesis of 6-substituted-2,3-dihydrobenzo[b]dioxine derivatives.
Caption: General workflow for the synthesis and characterization of products.
Caption: Relationship between reactants, products, and analysis.
References
A Researcher's Guide to Derivatization Reagents for Catecholamine and Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of catecholamines and amino acids is critical in numerous fields, from neuroscience to clinical diagnostics. Due to the inherent chemical properties of these molecules, such as high polarity and low volatility, derivatization is a crucial step to enhance their detectability and chromatographic performance, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). This guide provides an objective comparison of common derivatization reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your analytical needs.
Derivatization Reagents for Catecholamines
Catecholamines, including dopamine, norepinephrine, and epinephrine, are notoriously challenging to analyze due to their susceptibility to oxidation. Derivatization not only improves their volatility for GC analysis but can also enhance their stability and ionization efficiency in mass spectrometry.[1]
Silylation Reagents: BSTFA and MSTFA
Silylation is a common derivatization technique where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) group.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are two of the most widely used silylation reagents.[3][4] These reagents react with the hydroxyl and amine groups of catecholamines to form more volatile and thermally stable TMS derivatives.[2]
Performance Comparison of Silylation Reagents for Catecholamines
| Feature | BSTFA | MSTFA |
| Reactivity | High | High, often considered more reactive than BSTFA |
| Byproducts | Volatile and generally do not interfere with chromatography[4] | Byproducts are very volatile, eluting with the solvent front[5] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and require anhydrous conditions[6] | TMS derivatives are also moisture-sensitive[5] |
| Catalyst | Often used with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity[7] | Can be used with or without a catalyst |
| Typical Application | GC-MS analysis of a wide range of polar compounds, including catecholamines[8] | Widely used for GC-MS analysis of catecholamines and other biomolecules[9] |
Experimental Protocol: Silylation of Catecholamines using BSTFA with TMCS [7]
-
Sample Preparation: Evaporate an aqueous sample containing the catecholamines to complete dryness under a stream of dry nitrogen. It is crucial to ensure the sample is anhydrous.
-
Reagent Preparation: Prepare the derivatization reagent by mixing BSTFA with 1% TMCS (v/v).
-
Derivatization Reaction: Add 100 µL of the BSTFA + 1% TMCS reagent to the dried sample residue in a reaction vial.
-
Incubation: Tightly cap the vial and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Experimental Workflow for Catecholamine Silylation
References
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
Structure-Activity Relationship of Dibenzodioxin-1-Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dibenzodioxin-1-carboxamides, focusing on their structure-activity relationship (SAR) as potential antitumor agents. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective analysis of their performance and mechanism of action.
Introduction to Dibenzodioxin-1-Carboxamides
Dibenzodioxin-1-carboxamides are a class of heterocyclic compounds that have demonstrated significant potential as anticancer agents. Their planar tricyclic structure allows them to function as DNA intercalators, a mechanism shared by other successful chemotherapeutic drugs. Research into this class of compounds has revealed that substitutions on the dibenzodioxin ring system play a crucial role in their biological activity, influencing their potency and efficacy. This guide will delve into the specifics of these structure-activity relationships, providing quantitative data and detailed experimental methodologies to aid in the ongoing research and development of novel cancer therapeutics.
Comparative Biological Activity
The antitumor activity of a series of substituted dibenzo[1][2]dioxin-1-carboxamides has been evaluated in vitro against murine P388 leukemia cells. The following table summarizes the key findings, presenting the chemical structure of the compounds and their corresponding 50% inhibitory concentration (IC50) values.
Table 1: In Vitro Cytotoxicity of Substituted Dibenzo[1][2]dioxin-1-carboxamides against P388 Leukemia Cells
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) |
| 1 | H | H | H | H | > 10 |
| 2 | 9-Cl | H | H | H | 0.85 |
| 3 | 9-Br | H | H | H | 0.92 |
| 4 | 9-CH3 | H | H | H | 1.2 |
| 5 | 9-OCH3 | H | H | H | 2.5 |
| 6 | 7-Cl | H | H | H | 3.1 |
| 7 | 8-Cl | H | H | H | > 10 |
| 8 | 9-NO2 | H | H | H | 1.5 |
Data sourced from Lee et al., 1992, "Potential antitumor agents. 64. Synthesis and antitumor evaluation of dibenzo[1][2]dioxin-1-carboxamides: a new class of weakly binding DNA-intercalating agents".
Key Findings from SAR Studies:
-
Unsubstituted Compound: The parent dibenzodioxin-1-carboxamide (Compound 1) shows weak activity, highlighting the importance of substitutions for enhancing cytotoxicity.
-
Effect of 9-Position Substitution: Substituents at the 9-position (peri to the carboxamide side chain) significantly enhance antitumor activity.[1] Halogen substituents, such as chloro (Compound 2) and bromo (Compound 3), are particularly effective in increasing potency.[1]
-
Influence of Other Substitutions: Substitutions at other positions, such as the 7-position (Compound 6) and 8-position (Compound 7), are generally less effective than those at the 9-position.
-
Comparison to Other Tricyclic Carboxamides: The structure-activity relationships of dibenzodioxin-1-carboxamides are similar to those observed for acridine-4-carboxamides and phenazine-1-carboxamides, where substituents peri to the carboxamide group also enhance activity.[1]
Mechanism of Action
The primary mechanism of action for dibenzodioxin-1-carboxamides is believed to be through DNA intercalation . Their planar aromatic structure allows them to insert between the base pairs of the DNA double helix. This interaction can lead to several downstream cellular consequences, ultimately resulting in apoptosis and cell death.
Furthermore, some evidence suggests that these compounds may also interfere with the function of topoisomerase II alpha , an enzyme crucial for DNA replication and repair.[1] By stabilizing the topoisomerase II-DNA cleavage complex, these agents can lead to the accumulation of double-strand breaks in DNA, a highly cytotoxic event.
The following diagram illustrates the proposed signaling pathway initiated by dibenzodioxin-1-carboxamides.
Caption: Proposed signaling pathway for dibenzodioxin-1-carboxamides.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the biological activity of dibenzodioxin-1-carboxamides.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
P388 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed P388 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the dibenzodioxin-1-carboxamide compounds in the culture medium.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for a further 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
DNA Intercalation Assays
This assay measures the change in the viscosity of a DNA solution upon the addition of the test compound. Intercalation lengthens and stiffens the DNA, leading to an increase in viscosity.
Materials:
-
Calf thymus DNA (CT-DNA)
-
Tris-HCl buffer (pH 7.4)
-
Ubbelohde viscometer
-
Constant temperature water bath (25°C)
-
Stopwatch
Procedure:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer and determine its concentration spectrophotometrically.
-
Sonicate the DNA solution to obtain fragments of approximately 200-500 base pairs.
-
Measure the flow time of the buffer (t0) and the DNA solution (t) in the viscometer at 25°C.
-
Add increasing concentrations of the dibenzodioxin-1-carboxamide to the DNA solution and measure the flow time after each addition.
-
Calculate the relative specific viscosity (η/η₀) = (t - t₀) / t₀.
-
Plot (η/η₀)^(1/3) versus the ratio of the concentration of the compound to the concentration of DNA. An increase in this value indicates intercalation.
This fluorescence-based assay relies on the displacement of the intercalating dye ethidium bromide from DNA by the test compound, leading to a decrease in fluorescence.
Materials:
-
Calf thymus DNA (CT-DNA)
-
Ethidium bromide (EtBr)
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of CT-DNA and EtBr in Tris-HCl buffer and allow it to incubate to form a stable DNA-EtBr complex.
-
Measure the initial fluorescence of the complex (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of the dibenzodioxin-1-carboxamide to the DNA-EtBr solution.
-
Record the fluorescence intensity after each addition.
-
A decrease in fluorescence intensity indicates the displacement of EtBr by the test compound, suggesting an intercalative binding mode.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and evaluation of dibenzodioxin-1-carboxamides and the logical relationship of their mechanism of action.
References
"comparative study of different synthetic routes to meso-substituted chlorin building blocks"
For Researchers, Scientists, and Drug Development Professionals
Chlorins, the core structures of chlorophylls, are vital building blocks in the development of photosensitizers for photodynamic therapy (PDT), catalysts, and molecular materials. The strategic placement of substituents at the meso-positions of the chlorin macrocycle is crucial for tuning their photophysical and chemical properties. This guide provides a comparative analysis of various synthetic routes to access these valuable meso-substituted chlorin building blocks, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
The synthesis of meso-substituted chlorins can be broadly categorized into two main approaches: the derivatization of pre-formed porphyrin macrocycles and the de novo synthesis from acyclic precursors. Each strategy offers distinct advantages and disadvantages in terms of substrate scope, scalability, and control over the final product's substitution pattern.
| Synthetic Route | General Approach | Key Advantages | Key Disadvantages |
| De Novo Synthesis (Lindsey/Battersby) | Convergent synthesis from "Eastern" and "Western" halves (dipyrromethane derivatives). | High degree of control over meso-substituent placement; access to asymmetrically substituted chlorins. | Multi-step synthesis can be lengthy; stability of intermediates can be a challenge. |
| Derivatization of Porphyrins | |||
| - Diimide Reduction | Reduction of a β,β'-double bond of a meso-substituted porphyrin using diimide. | Relatively simple and direct; can be performed under mild conditions (solution-phase or mechanochemically). | Potential for over-reduction to bacteriochlorins; regioselectivity can be an issue with unsymmetrical porphyrins. |
| - Cycloaddition Reactions | [4+2] Diels-Alder or [3+2] 1,3-dipolar cycloaddition to a β,β'-double bond of a porphyrin. | Introduces additional functionality and ring systems; can be highly regio- and stereoselective.[1][2] | Requires porphyrins with specific electronic properties; retro-cycloaddition can occur. |
| - Dihydroxylation | Oxidation of a porphyrin β,β'-double bond with osmium tetroxide (OsO₄) to form a diol. | Provides access to β-functionalized chlorins; well-established reaction. | Use of toxic and expensive OsO₄; requires subsequent functionalization of the diol. |
| MacDonald [2+2] Condensation | Condensation of two dipyrromethane precursors. | Well-established for porphyrin synthesis and can be adapted for chlorins. | Can lead to mixtures of porphyrin and chlorin products; requires specific precursors.[3] |
Comparative Performance Data
The following tables summarize quantitative data for selected synthetic routes, providing a basis for comparison of their efficiency under specific reported conditions.
Table 1: Comparison of Yields for Different Synthetic Routes
| Synthetic Route | Starting Material | Product | Yield (%) | Reference |
| De Novo Synthesis (Refined Lindsey) | "Eastern" and "Western" Halves | 5,15-Di(pentafluorophenyl)-10,20-di(p-tolyl)chlorin | 12-45 | [4] |
| Diimide Reduction (Solution-Phase) | meso-Tetraphenylporphyrin | meso-Tetraphenylchlorin | ~50 | [5] |
| Diimide Reduction (Mechanochemical) | meso-Tetraarylporphyrins | meso-Tetraarylchlorins | 63-95 | [6] |
| 1,3-Dipolar Cycloaddition | meso-Tetrakis(pentafluorophenyl)porphyrin | Pyrrolidine-fused chlorin | up to 91 | [2] |
| Dihydroxylation (OsO₄) | meso-Tetraphenylporphyrin N-oxide | Diolchlorin N-oxide regioisomers | Not specified | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and adaptation in the laboratory.
Protocol 1: De Novo Synthesis of a Meso-Disubstituted Chlorin (Refined Lindsey Method)[4]
This protocol describes the convergent synthesis of a meso-disubstituted chlorin from a "Western half" (tetrahydrodipyrrin) and an "Eastern half" (bromodipyrromethane-monocarbinol).
Step 1: Condensation
-
In a suitable flask, dissolve the "Western half" (tetrahydrodipyrrin) and the "Eastern half" (bromodipyrromethane-monocarbinol) in acetonitrile (CH₃CN) to a final concentration of 100 mM each.
-
Add trifluoroacetic acid (TFA) to a final concentration of 100 mM.
-
Stir the reaction mixture at room temperature for 30 minutes. The resulting linear tetrapyrrole (a 2,3,4,5-tetrahydrobilene-a) is formed.
Step 2: Oxidative Cyclization
-
To the solution containing the tetrahydrobilene-a (final concentration 10 mM), add silver trifluoromethanesulfonate (AgTf) (3-5 molar equivalents), zinc acetate (Zn(OAc)₂) (15 molar equivalents), and 2,2,6,6-tetramethylpiperidine (15 molar equivalents).
-
Reflux the mixture in CH₃CN, exposed to air, for 4-6 hours.
-
Monitor the reaction by UV-Vis spectroscopy for the appearance of the characteristic chlorin Q-band.
-
Upon completion, cool the reaction mixture and purify the resulting zinc chlorin by column chromatography. The stepwise yields for the condensation and cyclization are reported to be 32-72% and 27-62%, respectively, leading to overall yields of 12-45%.[4]
Protocol 2: Diimide Reduction of meso-Tetraphenylporphyrin (Solution-Phase)[5]
This method describes the reduction of a porphyrin to a chlorin using diimide generated in situ from p-toluenesulfonylhydrazide.
-
In a flask equipped with a condenser and a nitrogen inlet, dissolve meso-tetraphenylporphyrin (TPP) in dry pyridine.
-
Add anhydrous potassium carbonate (K₂CO₃) and p-toluenesulfonylhydrazide.
-
Heat the mixture with stirring at 105°C under a nitrogen atmosphere.
-
Monitor the reaction progress by UV-Vis spectroscopy, observing the decrease of the porphyrin Soret band and the appearance of the chlorin Q-band at approximately 650 nm. The reaction to form the chlorin is typically complete within a few hours.
-
After completion, cool the reaction mixture, filter to remove solids, and remove the pyridine under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to separate the chlorin from unreacted porphyrin and over-reduced bacteriochlorin. A reported yield for tetraphenylbacteriochlorin formation under similar conditions is 50%.[5]
Protocol 3: Mechanochemical Diimide Reduction of a meso-Tetraarylporphyrin[6]
This solvent-free method utilizes ball milling to effect the reduction of a porphyrin.
-
In a ball milling jar, place the meso-tetraarylporphyrin and p-toluenesulfonylhydrazide.
-
Mill the mixture at a specified frequency for a set duration. The reaction progress can be monitored by taking small aliquots and analyzing them by UV-Vis spectroscopy.
-
Upon completion, extract the product from the milling jar with a suitable solvent (e.g., dichloromethane).
-
Purify the resulting chlorin by column chromatography. Yields for this method are reported to be in the range of 63-95% for various meso-aryl hydroporphyrins.[6]
Protocol 4: 1,3-Dipolar Cycloaddition to a Porphyrin[8]
This protocol describes the synthesis of a pyrrolidine-fused chlorin via the reaction of a porphyrin with an azomethine ylide.
-
Dissolve the meso-tetraarylporphyrin in a suitable solvent (e.g., toluene).
-
Add sarcosine and an excess of paraformaldehyde.
-
Reflux the mixture. The azomethine ylide is generated in situ and reacts with the porphyrin.
-
Monitor the reaction by TLC or UV-Vis spectroscopy.
-
Upon completion, cool the reaction mixture and purify the resulting chlorin derivative by column chromatography.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthetic strategies discussed.
Caption: De Novo Synthesis of meso-Substituted Chlorins.
Caption: Derivatization of Porphyrins to Chlorins.
Conclusion
The choice of synthetic route to meso-substituted chlorins depends heavily on the desired substitution pattern, the required scale of the synthesis, and the available starting materials. The de novo Lindsey/Battersby approach offers unparalleled control for accessing complex, unsymmetrical chlorins. For simpler, symmetrically substituted chlorins, the derivatization of readily available porphyrins via diimide reduction or cycloaddition reactions provides a more direct and often higher-yielding alternative. The mechanochemical diimide reduction stands out as a green and efficient method. This guide provides the foundational information for researchers to select and implement the most suitable synthetic strategy for their specific research and development needs in the exciting field of chlorin chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.assumption.edu [digitalcommons.assumption.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of Cytotoxic Effects of DNA Alkylating Agents on Human Lymphoid Cells
A Guide for Researchers and Drug Development Professionals
DNA alkylating agents represent a cornerstone in the chemotherapy of lymphoid malignancies. Their efficacy lies in their ability to induce cytotoxic DNA lesions, leading to cell cycle arrest and apoptosis. However, the potency and mechanisms of action can vary significantly among different agents. This guide provides a comparative overview of the cytotoxic effects of three commonly used alkylating agents—chlorambucil, melphalan, and cyclophosphamide—on human lymphoid cells, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity
The cytotoxic potential of chlorambucil, melphalan, and the active metabolite of cyclophosphamide, phosphoramide mustard, has been evaluated across various human lymphoid cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, provides a quantitative basis for comparison.
| DNA Alkylating Agent | Human Lymphoid Cell Line | IC50 (µM) |
| Chlorambucil | WSU-CLL (Chronic Lymphocytic Leukemia) | ~10-20 (sensitized)[1] |
| I83 (Chronic Lymphocytic Leukemia) | ~2-20 (sensitized)[1] | |
| Raji (Burkitt's Lymphoma) | >10[2] | |
| Melphalan | RPMI-8226 (Multiple Myeloma) | 8.9[3] |
| HL-60 (Promyelocytic Leukemia) | 3.78[3] | |
| THP-1 (Acute Monocytic Leukemia) | 6.26[3] | |
| Phosphoramide Mustard | CCRF-CEM (T-cell Acute Lymphoblastic Leukemia) | ~1.7 µg/mL (~8.1 µM)[4] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration. The values presented here are for comparative purposes.
Signaling Pathways of DNA Alkylating Agent-Induced Cytotoxicity
DNA alkylating agents trigger a cascade of cellular events culminating in cell death. The primary mechanism involves the induction of DNA damage, which activates DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.
Chlorambucil-Induced Apoptosis
Chlorambucil induces DNA damage, which can lead to the activation of the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins, such as those in the Bcl-2 family, and death receptors like DR4 and DR5, ultimately leading to caspase activation and apoptosis.[2][5]
Melphalan-Induced Cell Death
Melphalan, like other nitrogen mustards, causes DNA interstrand cross-links, a severe form of DNA damage.[6] This damage robustly activates the p53 pathway, leading to apoptosis. Additionally, melphalan has been shown to induce the production of reactive oxygen species (ROS), which can contribute to cellular stress and apoptosis.[7]
Cyclophosphamide-Induced Apoptosis
Cyclophosphamide is a prodrug that requires metabolic activation in the liver to its active metabolites, primarily phosphoramide mustard.[8] Phosphoramide mustard is a potent alkylating agent that forms DNA cross-links, leading to the activation of DNA damage response pathways and apoptosis.[4][8] In some lymphoid cell lines, cyclophosphamide has also been shown to augment apoptosis mediated by the Fas receptor.[8]
Experimental Protocols
Standardized and reproducible experimental protocols are critical for the accurate assessment of cytotoxicity. Below are detailed methodologies for key assays used to evaluate the effects of DNA alkylating agents on lymphoid cells.
Experimental Workflow
A typical workflow for assessing the cytotoxic effects of DNA alkylating agents involves cell culture, treatment with the agents, and subsequent analysis using various assays to measure cell viability, apoptosis, and cell cycle distribution.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human lymphoid cell line (e.g., Jurkat, Raji)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
DNA alkylating agents (Chlorambucil, Melphalan, 4-Hydroxycyclophosphamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed lymphoid cells in a 96-well plate at a density of 1 x 10^5 to 1 x 10^6 cells/mL in a final volume of 100 µL per well.
-
Prepare serial dilutions of the DNA alkylating agents in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. Include untreated control wells.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated lymphoid cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend them in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated lymphoid cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. DNA damage can induce apoptosis in proliferating lymphoid cells via p53-independent mechanisms inhibitable by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Beyond DNA Damage: Exploring the Immunomodulatory Effects of Cyclophosphamide in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic analysis of the reaction of phosphoramide mustard with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Evidence that X-irradiation and 4-hydroperoxycyclophosphamide affects different lymphocytes that respond to specific antigen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of cyclophosphamide on Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of hindered rotors in bay-substituted dihydrodibenzo[b,j]phenanthroline derivatives"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the rotational dynamics in a series of bay-substituted 6,7-dihydrodibenzo[b,j][1][2]phenanthroline derivatives. The data presented is based on experimental findings from dynamic nuclear magnetic resonance (NMR) spectroscopy, offering insights into the structure-property relationships governed by steric and electronic effects of the bay-region substituents.
Data Presentation
The rotational barriers for two distinct hindered rotation modes were investigated: the interconversion between enantiomeric conformations via rotation of the quinoline-quinoline single bond, and the rotation of the aryl-quinoline bonds. The Gibbs free energy of activation (ΔG‡) for these processes provides a quantitative measure of the steric hindrance imposed by the different substituents in the bay region.
Quinoline-Quinoline Bond Rotation
The interconversion of enantiomers was monitored by observing the coalescence of AB-type signals in the 1H NMR spectrum. The rotational barriers were calculated from the coalescence temperature (Tc) using the Eyring equation.
| Compound | Bay-Region Substituents | Tc (K) | ΔG‡ (kcal/mol) |
| 2 | Diphenyl | 383 | 18.37 |
| 5g | Dithienyl | - | 18.18 |
| 5q | Diester | - | 18.57 |
| 10a | Phenyl-thienyl | - | 18.50 |
Note: Specific coalescence temperatures for 5g, 5q, and 10a were not detailed in the primary literature, but the rotational barriers were reported as similar to that of the diphenyl derivative.
Aryl-Quinoline Bond Rotation
The rotation of the aryl substituents in the bay region was monitored via the coalescence of broad signals around 6.5 ppm in the 1H NMR spectrum.
| Compound | Bay-Region Substituents | Tc (K) | ΔG‡ (kcal/mol) |
| 2 | Diphenyl | 297 | 13.94 |
| 10a | Phenyl-thienyl | - | 13.95 |
| 10c | Phenyl-naphthyl | - | 14.34 |
| 10e | Phenyl-methyl | - | 14.99 |
| 10f | Phenyl-trifluoromethyl | - | 15.62 |
| 10g | Phenyl-isopropyl | - | 16.78 |
Note: Specific coalescence temperatures for the unsymmetrically substituted derivatives (10a-10g) were not provided in the primary text, but the trend of increasing rotational barriers with substituent size is evident.
Experimental Protocols
Synthesis of Bay-Substituted Dihydrodibenzo[b,j]phenanthrolines
The synthesis of both symmetrically and unsymmetrically bay-substituted 6,7-dihydrodibenzo[b,j][1][2]phenanthroline derivatives was achieved through a flexible Friedländer annulation.[3]
Symmetrically Substituted Derivatives (e.g., compound 2, 5a-5q):
A one-pot, two-fold Friedländer condensation was employed. A Boc-protected ortho-amino diaryl ketone precursor is subjected to deprotection and a subsequent double annulation with 1,4-cyclohexanedione.
-
Precursor Synthesis: Boc-aniline is first lithiated via direct ortho-lithiation. The resulting intermediate undergoes addition to an appropriate aryl aldehyde to yield a diaryl alcohol. Subsequent oxidation with Dess-Martin periodinane furnishes the ortho-amino diaryl ketone building block.[3]
-
Double Friedländer Condensation: The ortho-amino diaryl ketone is reacted with 1,4-cyclohexanedione in the presence of an acid catalyst, such as trifluoroacetic acid, in a suitable solvent like dichloroethane. The reaction mixture is typically refluxed for 16 hours.[3]
Unsymmetrically Substituted Derivatives (10a-10i):
A two-stage Friedländer annulation protocol is utilized to introduce different substituents in the bay region.
-
First Annulation: An ortho-amino diaryl ketone is reacted with an excess of 1,4-cyclohexanedione in the presence of trifluoroacetic acid in dichloroethane and refluxed for 16 hours to yield a mono-annulation product.[3]
-
Second Annulation: The mono-annulation product is then reacted with a different ortho-amino diaryl ketone under similar conditions (trifluoroacetic acid in dichloroethane, refluxed for 16 hours) to afford the unsymmetrically substituted dihydrodibenzo[b,j]phenanthroline.[3]
Determination of Rotational Barriers by Dynamic NMR Spectroscopy
The hindered rotational motions were monitored through the evolution of corresponding NMR signals over a range of temperatures.[3]
-
Sample Preparation: Samples of the target compounds were dissolved in a suitable deuterated solvent (e.g., CDCl3).
-
Variable Temperature NMR: 1H NMR spectra were recorded at various temperatures. The temperature was carefully calibrated for each experiment.
-
Identification of Coalescence Temperature (Tc): The temperature at which two exchanging signals broaden and merge into a single peak is identified as the coalescence temperature.
-
Calculation of Rotational Barrier (ΔG‡): The Gibbs free energy of activation for the rotational process at the coalescence temperature is calculated using the Eyring equation:
ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]
where:
-
R is the gas constant (1.987 cal/mol·K)
-
Tc is the coalescence temperature in Kelvin
-
k is the rate constant at coalescence, which can be estimated from the separation of the signals (Δν) at low temperature: k = π * Δν / √2
-
Visualizations
Caption: Relationship between bay-substituent size and rotational energy barrier.
Caption: Experimental workflow for synthesis and analysis of hindered rotors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigating Bay-Substituted 6,7-Dihydrodibenzo[ b,j][4,7]phenanthroline, a Class of Tunable Hindered Rotors: Synthesis and Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating Bay-Substituted 6,7-Dihydrodibenzo[b,j][4,7]phenanthroline, a Class of Tunable Hindered Rotors: Synthesis and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Purification of Catechol 1,2-Dioxygenase: Methods and Performance Compared
For researchers in biochemistry, drug development, and environmental science, the isolation of pure, active catechol 1,2-dioxygenase (C12O) is a critical first step for functional studies, structural analysis, and biotechnological applications. This guide provides a comparative overview of common purification methods for C12O, supported by experimental data from various studies. We will delve into the protocols, performance metrics, and workflows to assist you in selecting the most effective strategy for your research needs.
Performance Comparison of Purification Methods
The efficacy of a protein purification strategy is typically assessed by the final yield, the degree of purification (purification fold), and the specific activity of the enzyme. The following tables summarize quantitative data from several studies on the purification of C12O from different microbial sources, employing a range of techniques.
Table 1: Multi-Step Purification of Catechol 1,2-Dioxygenase from Pseudomonas sp.
| Purification Step | Total Protein (mg/ml) | Total Activity (µM/min) | Specific Activity (µM/min/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1.892 | - | 1.754 | 100 | 1.0 |
| Ammonium Sulfate Precipitation | 1.348 | 2.718 | 2.017 | 81 | 1.15 |
| DEAE-Cellulose Chromatography (pooled fractions) | 0.980 | 2.465 | - | 74 | - |
| DEAE-Cellulose Chromatography (final) | 0.480 | 1.640 | 3.416 | 49 | 1.95 |
Data adapted from a study on Pseudomonas sp.[1]
Table 2: Purification of His-tagged Recombinant Catechol 1,2-Dioxygenase from Blastobotrys raffinosifermentans
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1.13 ± 0.01 | 0.92 ± 0.2 | 0.82 ± 0.02 | 100 | 1 |
| Purified Protein (IMAC) | 0.16 ± 0.01 | 0.85 ± 0.02 | 5.39 ± 0.13 | 92.62 | 6.61 |
Data adapted from a study on Blastobotrys raffinosifermentans.[2][3] One unit (U) of enzyme activity was defined as the amount of enzyme required to release 1 mM of product per minute.[2]
Table 3: Purification of Catechol 1,2-Dioxygenase from Pseudomonas chlororaphis strain UFB2
| Purification Step | Total Protein (mg) | Total Activity (U/mL) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell Extract | - | 10.34 | 2.23 | 100 | 1.0 |
| Anion Exchange & Gel Filtration | - | - | - | 13.02 | 1.5 |
Data adapted from a study on Pseudomonas chlororaphis strain UFB2.[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting purification strategies. Below are representative protocols for the key experiments cited in the comparison tables.
Protocol 1: Multi-Step Purification from Native Source (Pseudomonas sp.)
1. Cell Lysis and Crude Extract Preparation:
-
Harvest bacterial cells during the exponential growth phase via centrifugation (e.g., 7650 x g for 20 minutes at 4°C).[5]
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).[6]
-
Centrifuge the sonicate at a higher speed (e.g., 9,180 x g for 30 minutes at 4°C) to remove cell debris. The resulting supernatant is the crude extract.[5]
2. Ammonium Sulfate Precipitation:
-
This technique fractionates proteins based on their solubility at high salt concentrations.[9][10]
-
Slowly add solid ammonium sulfate to the crude extract with gentle stirring to a specific saturation percentage (e.g., 80%).[5][9]
-
Allow the protein to precipitate by incubating for several hours at 4°C.[9]
-
Collect the precipitated protein by centrifugation (e.g., 10,000 rpm for 20 minutes).[5]
-
Dissolve the pellet in a minimal volume of buffer and dialyze against the same buffer to remove excess ammonium sulfate.[5]
3. Ion Exchange Chromatography (IEX):
-
This method separates proteins based on their net charge.
-
The dialyzed sample from the previous step is loaded onto a DEAE-cellulose column (anion exchanger) pre-equilibrated with a low ionic strength buffer (e.g., 50 mM Tris-HCl, pH 8.0).[5]
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl).[5]
-
Collect fractions and assay for C12O activity to identify the fractions containing the protein of interest.
Protocol 2: Affinity Purification of His-tagged Recombinant C12O
1. Overexpression of Recombinant Protein:
-
Transform E. coli cells (e.g., BL21(DE3)) with an expression vector containing the C12O gene fused to a polyhistidine tag (His-tag).[7][8]
-
Grow the transformed cells in a suitable medium (e.g., LB broth with ampicillin) at 37°C to an optimal cell density (OD600 of 0.6-0.7).[8]
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 1 mM and continue incubation for a few hours.[7][8]
-
Harvest the cells by centrifugation.[7]
2. Cell Lysis and Crude Extract Preparation:
-
Resuspend the cell pellet in a lysis buffer.[8]
-
Centrifuge to pellet cell debris and collect the supernatant containing the His-tagged C12O.[7]
3. Immobilized Metal Affinity Chromatography (IMAC):
-
This technique utilizes the high affinity of the His-tag for immobilized metal ions (e.g., Ni2+).
-
Load the crude extract onto a Ni-NTA resin column pre-equilibrated with a binding buffer.[2][7]
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.[8]
-
Elute the His-tagged C12O with an elution buffer containing a high concentration of imidazole (e.g., 860 mM).[2][3]
Protocol 3: Size Exclusion Chromatography (SEC)
1. Sample Preparation:
-
Concentrate the purified protein sample from a previous step (e.g., IEX or IMAC) using methods like ultrafiltration.[7]
-
Centrifuge the concentrated sample to remove any aggregates.[8]
2. Chromatographic Separation:
-
This method, also known as gel filtration, separates proteins based on their size and shape.
-
Equilibrate a size exclusion column (e.g., Sephadex G-75 or Superdex 200) with a suitable buffer.[7][11]
-
Load the prepared protein sample onto the column.[7]
-
Elute the proteins with the same buffer at a constant flow rate. Larger molecules will elute first.[7]
-
Monitor the eluate for protein content (e.g., absorbance at 280 nm) and collect fractions.[7]
Visualizing the Purification Workflows
To better understand the sequence of steps in different purification strategies, the following diagrams illustrate the experimental workflows.
References
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 8. Investigating the quaternary structure of a homomultimeric catechol 1,2-dioxygenase: An integrative structural biology study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 11. Purification and characterization of a catechol 1,2-dioxygenase from a phenol degrading Candida albicans TL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine
Essential Procedures for the Safe Disposal of 6-(Chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 6-(Chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine, a chlorinated organic compound, is classified as hazardous waste and requires specialized disposal procedures to mitigate risks to human health and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Core Principle: Treat as Hazardous Waste
Due to its chlorinated nature, 6-(Chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine must be managed as a hazardous waste stream. Improper disposal can lead to significant environmental contamination and regulatory penalties. The primary recommended method for the disposal of chlorinated hydrocarbons is high-temperature incineration in a licensed hazardous waste facility.
Immediate Safety and Handling for Disposal
Before beginning any disposal process, ensure that all relevant safety precautions are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a fume hood to avoid inhalation of vapors. |
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated, away from heat sources, and separate from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a full chemical inventory of the waste.
-
-
Documentation:
-
Maintain a detailed record of the amount of waste generated and the date of disposal.
-
Retain all documentation provided by the hazardous waste disposal company for regulatory compliance.
-
Regulatory Context for Chlorinated Compounds
Chlorinated organic compounds are regulated as hazardous waste under various national and international frameworks. In the United States, the Environmental Protection Agency (EPA) provides regulations for the management of hazardous wastes. Chlorinated solvents are specifically listed as hazardous waste, and their disposal is strictly controlled.[1][3]
Essential Safety and Logistical Information for Handling 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine
Essential Safety and Logistical Information for Handling 6-(Chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 6-(Chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling 6-(Chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine, a comprehensive PPE strategy is essential to protect against potential hazards. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Specifications |
| Primary | Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[3][4] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[5] |
| Hand Protection | Nitrile gloves are recommended for protection against a broad range of chemicals.[4][5][6] For prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-resistant gloves. | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required.[4][5] Clothing worn underneath should be made of natural fibers like cotton.[5] | |
| Foot Protection | Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[5] | |
| Secondary | Respiratory Protection | Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be required.[3][5] Use of a respirator requires proper training and fit-testing.[3][5] |
II. Experimental Workflow for Handling
A systematic approach is critical when working with potentially hazardous materials. The following workflow outlines the key steps for safely handling 6-(Chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine.
III. Disposal Plan
Proper disposal of 6-(Chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Halogenated Organic Waste: All solutions and materials grossly contaminated with 6-(Chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated solid materials should be placed in a separate, sealed bag and disposed of as hazardous solid waste.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this compound or its solutions down the drain.
IV. Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact EHS. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. |
The following decision tree illustrates the logical steps to take in the event of an exposure.
References
- 1. chembk.com [chembk.com]
- 2. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
